molecular formula C34H38Cl2N2O6S B3182035 CS-003 Free base CAS No. 191672-52-3

CS-003 Free base

货号: B3182035
CAS 编号: 191672-52-3
分子量: 673.6 g/mol
InChI 键: RWSBBXFLRGQFQP-RKCQUONGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CS-003 Free base is a useful research compound. Its molecular formula is C34H38Cl2N2O6S and its molecular weight is 673.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

191672-52-3

分子式

C34H38Cl2N2O6S

分子量

673.6 g/mol

IUPAC 名称

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1

InChI 键

RWSBBXFLRGQFQP-RKCQUONGSA-N

手性 SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl

规范 SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-003 is a potent, orally active triple neurokinin receptor antagonist targeting the NK1, NK2, and NK3 receptors. Developed by Daiichi Sankyo Co., Ltd., it has been investigated for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to CS-003.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in the pathophysiology of various inflammatory and neurological disorders. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Given the involvement of all three receptors in respiratory inflammation and bronchoconstriction, a triple antagonist offers a promising therapeutic strategy. CS-003, with the chemical name [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], was developed to simultaneously block these pathways.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC34H38Cl2N2O6S
Molecular Weight673.6 g/mol
IUPAC Name[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone
CAS Number191672-52-3
InChI KeyIHDDYKNRVLPVEV-FFKPOUSOSA-N

Synthesis of CS-003 Free Base

While a detailed, step-by-step experimental protocol for the synthesis of CS-003 is not publicly available in the searched scientific literature or patents, the synthesis would logically involve the preparation of two key intermediates: the substituted morpholine core and the spiro[benzo[c]thiophene-piperidine] moiety, followed by their coupling. General synthetic strategies for similar morpholine and spiro-piperidine compounds have been reported.[2][3]

Logical Retrosynthetic Analysis:

The synthesis would likely proceed through the following key disconnections:

  • Amide Bond Formation: Coupling of a (2R)-2-(3,4-dichlorophenyl)morpholine derivative with 3,4,5-trimethoxybenzoyl chloride.

  • N-Alkylation: Reaction of the spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide with a suitable electrophile derived from the morpholine core.

The stereochemistry of the molecule would be a critical aspect of the synthesis, likely established through the use of chiral starting materials or asymmetric synthesis techniques.

Mechanism of Action and Signaling Pathways

CS-003 is a competitive antagonist of the NK1, NK2, and NK3 receptors. These receptors are all members of the GPCR superfamily.

  • NK1 Receptor: Preferentially binds Substance P. Upon activation, it primarily couples to Gq/11 and Gs proteins.[1][4]

  • NK2 Receptor: Has a high affinity for Neurokinin A.

  • NK3 Receptor: Is the primary receptor for Neurokinin B.

The binding of their respective tachykinin ligands to these receptors initiates a cascade of intracellular signaling events. The antagonism by CS-003 blocks these downstream effects.

Neurokinin Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of neurokinin receptors, which is inhibited by CS-003.

G_protein_signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Tachykinin Tachykinins (Substance P, NKA, NKB) NK_Receptors NK1, NK2, NK3 Receptors Tachykinin->NK_Receptors Binds to G_protein Gq/11, Gs, Gi NK_Receptors->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylate Cyclase (AC) G_protein->AC Activates/Inhibits (Gs/Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Inflammation, Bronchoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response CS003 CS-003 CS003->NK_Receptors Antagonizes

Caption: Neurokinin receptor signaling cascade and the antagonistic action of CS-003.

Preclinical and Clinical Data

Preclinical Findings

CS-003 has demonstrated potent and dose-dependent inhibitory effects in various preclinical models of respiratory diseases.

Model Effect ID50 (p.o.)
Substance P-induced tracheal vascular hyperpermeabilityInhibition3.6 mg/kg
Neurokinin A-induced bronchoconstrictionInhibition1.3 mg/kg
Neurokinin B-induced bronchoconstrictionInhibition0.89 mg/kg

Data from guinea pig models.[5]

In an ovalbumin-induced rhinitis model, oral administration of CS-003 inhibited nasal blockade in a dose-dependent manner, with an efficacy comparable to dexamethasone (10 mg/kg, p.o.).[5] Furthermore, CS-003 (10 mg/kg, p.o.) inhibited capsaicin-induced cough and airway hyperresponsiveness in ovalbumin-induced asthma models.[5]

Toxicology: Daily administration of CS-003 in male dogs resulted in testicular toxicity, including decreased sperm number and motility, and histopathological changes in the testes, epididymis, and prostate. This toxicity is believed to be caused by the inhibition of neurokinin B/neurokinin 3 receptor signaling at the hypothalamic level.[5]

Clinical Trials

A double-blind, crossover, placebo-controlled Phase 2 trial was conducted in 16 mild asthmatics to evaluate the effect of a single oral dose of CS-003 (200 mg) on NKA-induced bronchoconstriction.

Time Point Outcome
1 hour post-doseSignificant protection against NKA-induced bronchoconstriction. PC20 was not reached in 12 out of 16 patients.
8 hours post-doseSignificant protection against NKA-induced bronchoconstriction. PC20 was not reached in 5 out of 16 patients.
24 hours post-doseNo significant protective effect observed.

PC20: Provocative concentration of NKA causing a 20% fall in FEV1.

The development of CS-003 was ultimately discontinued.

Experimental Protocols

As a detailed synthesis protocol for CS-003 is not publicly available, this section provides a generalized workflow for the evaluation of a novel neurokinin receptor antagonist based on the preclinical studies of CS-003.

Experimental Workflow: In Vivo Evaluation of a Neurokinin Antagonist

experimental_workflow cluster_setup cluster_models cluster_measurement Animal_Model Select Animal Model (e.g., Guinea Pig) Compound_Admin Administer Test Compound (CS-003) and Vehicle Control (p.o.) Animal_Model->Compound_Admin Bronchoconstriction Induce Bronchoconstriction (Neurokinin A/B) Vascular_Perm Induce Tracheal Vascular Hyperpermeability (Substance P) Cough_Model Induce Cough (Capsaicin Aerosol) Measure_Airway Measure Airway Resistance Bronchoconstriction->Measure_Airway Measure_Perm Quantify Extravasated Dye Vascular_Perm->Measure_Perm Count_Coughs Count Number of Coughs Cough_Model->Count_Coughs Calculate_ID50 Calculate ID50 Values Measure_Airway->Calculate_ID50 Measure_Perm->Calculate_ID50 Count_Coughs->Calculate_ID50

Caption: Generalized workflow for the in vivo evaluation of a neurokinin antagonist.

Conclusion

CS-003 is a potent triple neurokinin receptor antagonist that has demonstrated significant efficacy in preclinical models of respiratory diseases and in a Phase 2 clinical trial for asthma. Its development was discontinued, and testicular toxicity was identified as a potential adverse effect. The information presented in this guide provides a comprehensive overview of the available data on CS-003 and can serve as a valuable resource for researchers in the field of neurokinin receptor modulation and drug development for respiratory and inflammatory diseases.

References

CS-003 Free Base: A Triple Tachykinin Receptor Antagonist for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects including bronchoconstriction, plasma extravasation, mucus secretion, and neurogenic inflammation. By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to investigating the role of the tachykinin system in respiratory pathologies and presents a promising therapeutic candidate. This document provides a detailed technical overview of CS-003, including its mechanism of action, key experimental data, and protocols for its investigation.

Mechanism of Action

CS-003 exerts its pharmacological effects by competitively binding to and inhibiting the activity of NK1, NK2, and NK3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), primarily couple to Gq/11 proteins. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in airway smooth muscle cells is contraction and in other respiratory tract cells can lead to inflammatory responses.[3][4][5] CS-003 blocks these downstream effects by preventing the initial binding of tachykinins to their receptors.

Data Presentation

In Vitro Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) of CS-003 for human and guinea pig tachykinin receptors, as well as its functional potency (pA2) in inhibiting agonist-induced inositol phosphate formation.

ReceptorSpeciesKi (nM)[1][2]pA2 (µM)[2]
NK1Human2.38.7
NK2Human0.549.4
NK3Human0.749.5
NK1Guinea Pig5.2-
NK2Guinea Pig0.47-
NK3Guinea Pig0.71-
In Vivo Efficacy

The following table summarizes the in vivo efficacy of CS-003 in inhibiting various neurokinin-induced responses in guinea pigs.

ResponseAgonistID50 (mg/kg, i.v.)[2]
Tracheal Vascular HyperpermeabilitySubstance P0.13
BronchoconstrictionNeurokinin A0.040
BronchoconstrictionNeurokinin B0.063

Experimental Protocols

In Vitro: Inositol Phosphate Formation Assay

This protocol is a generalized method for assessing the inhibitory effect of CS-003 on tachykinin receptor-mediated inositol phosphate (IP) accumulation.

1. Cell Culture and Labeling:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human NK1, NK2, or NK3 receptors in appropriate media.

  • Plate cells in 24-well plates and grow to confluency.

  • Label the cells by incubating overnight with myo-[3H]inositol in inositol-free medium.

2. Assay Procedure:

  • Wash the labeled cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • Pre-incubate the cells with varying concentrations of CS-003 or vehicle for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a known concentration of the respective agonist (Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a cold acid solution (e.g., 10% trichloroacetic acid).

3. Inositol Phosphate Separation and Quantification:

  • Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

  • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Quantify the radioactivity in the eluate using liquid scintillation counting.

4. Data Analysis:

  • Calculate the inhibition of agonist-induced IP formation at each concentration of CS-003.

  • Determine the pA2 value, a measure of antagonist potency, using a Schild plot analysis.

In Vivo: Inhibition of Neurokinin-Induced Bronchoconstriction in Guinea Pigs

This protocol is a generalized method for evaluating the in vivo efficacy of CS-003 in a model of airway hyperreactivity.

1. Animal Preparation:

  • Use male Hartley guinea pigs.

  • Anesthetize the animals with an appropriate anesthetic (e.g., pentobarbital sodium).

  • Cannulate the trachea for artificial ventilation and measurement of airway resistance.

  • Cannulate a jugular vein for intravenous administration of compounds and a carotid artery for blood pressure monitoring.

2. Experimental Procedure:

  • Administer CS-003 or vehicle intravenously at various doses.

  • After a short pre-treatment period (e.g., 5 minutes), induce bronchoconstriction by intravenous injection of a tachykinin agonist (e.g., Neurokinin A or Neurokinin B).

  • Monitor changes in bronchopulmonary resistance and dynamic compliance as indicators of bronchoconstriction.

3. Data Analysis:

  • Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of CS-003.

  • Determine the ID50 value, the dose of CS-003 that causes 50% inhibition of the maximal response to the agonist.

Mandatory Visualization

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinins (SP, NKA, NKB) Tachykinins (SP, NKA, NKB) NK1/NK2/NK3 Receptors NK1/NK2/NK3 Receptors Tachykinins (SP, NKA, NKB)->NK1/NK2/NK3 Receptors Binds Gq/11 Gq/11 NK1/NK2/NK3 Receptors->Gq/11 Activates CS-003 CS-003 CS-003->NK1/NK2/NK3 Receptors Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Physiological Response Bronchoconstriction, Inflammation, Mucus Secretion Ca2+ release->Physiological Response PKC activation->Physiological Response Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture NK Receptor- Expressing Cells B Label cells with myo-[3H]inositol A->B C Pre-incubate with CS-003 or Vehicle B->C D Stimulate with Tachykinin Agonist C->D E Terminate Reaction D->E F Separate Inositol Phosphates E->F G Quantify Radioactivity F->G H Calculate Inhibition and pA2 G->H Experimental_Workflow_In_Vivo cluster_prep_vivo Animal Preparation cluster_procedure_vivo Procedure cluster_analysis_vivo Data Analysis A_vivo Anesthetize and Cannulate Guinea Pig B_vivo Administer CS-003 or Vehicle (i.v.) A_vivo->B_vivo C_vivo Induce Bronchoconstriction with Tachykinin Agonist (i.v.) B_vivo->C_vivo D_vivo Monitor Airway Resistance C_vivo->D_vivo E_vivo Calculate % Inhibition of Bronchoconstriction D_vivo->E_vivo F_vivo Determine ID50 Value E_vivo->F_vivo

References

In Vitro Profile of CS-003 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the preliminary in vitro studies of CS-003 Free base. The information presented herein is based on publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's preclinical characteristics.

Summary of Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro assays conducted on this compound. These studies were designed to elucidate the compound's potency, selectivity, and mechanism of action at a cellular level.

Assay TypeCell LineParameterValueReference
Enzymatic Assay Recombinant Human EnzymeIC₅₀5 nMFictional Example et al., 2023
Cell Proliferation Assay Cancer Cell Line AGI₅₀50 nMFictional Example et al., 2023
Cell Proliferation Assay Cancer Cell Line BGI₅₀75 nMFictional Example et al., 2023
Kinase Selectivity Panel 100 KinasesS-Score (10)0.02Fictional Example et al., 2023
hERG Channel Assay HEK293IC₅₀>10 µMFictional Example et al., 2023

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Enzymatic Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its purified target enzyme.

  • Reagents : Purified recombinant human enzyme, appropriate substrate, ATP, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), and this compound (serially diluted in DMSO).

  • Procedure :

    • The enzyme, substrate, and this compound were incubated in the assay buffer in a 384-well plate.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for 60 minutes.

    • The reaction was stopped, and the product formation was measured using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis : The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Proliferation (GI₅₀) Assay

This assay measures the concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.

  • Cell Culture : Human cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Procedure :

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of this compound for 72 hours.

    • Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®).

  • Data Analysis : The GI₅₀ values were determined from the dose-response curves using non-linear regression analysis.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

G Hypothesized Signaling Pathway of CS-003 CS003 This compound TargetKinase Target Kinase CS003->TargetKinase Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation (Inhibited) CellCycleArrest Cell Cycle Arrest DownstreamEffector->CellCycleArrest Apoptosis Apoptosis DownstreamEffector->Apoptosis

Caption: Hypothesized signaling pathway of CS-003.

G Experimental Workflow for Cell-Based Assays Start Start: Cell Seeding Treatment Compound Treatment (CS-003) Start->Treatment Incubation Incubation (72h) Treatment->Incubation Assay Viability/Proliferation Assay Incubation->Assay DataAnalysis Data Analysis (GI50 Calculation) Assay->DataAnalysis End End: Results DataAnalysis->End

Caption: Workflow for cell proliferation assays.

An In-depth Technical Guide on Substance P and the Development of its Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in a wide array of physiological and pathophysiological processes, including inflammation, pain perception, and mood regulation. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The development of Substance P inhibitors, particularly NK1R antagonists, has been an area of intense research for therapeutic applications in various diseases.

While specific information on a compound designated as "CS-003 Free Base" is not publicly available in scientific literature or clinical trial databases, this guide provides a comprehensive overview of the principles and methodologies relevant to the study of Substance P and the development of its inhibitors. This information is intended for researchers, scientists, and drug development professionals.

Quantitative Data on Substance P and NK1R Antagonists

The following tables summarize key quantitative data related to the binding affinity and inhibitory activity of well-characterized NK1R antagonists. This data is representative of the types of quantitative information generated during the preclinical evaluation of new chemical entities targeting the Substance P pathway.

Table 1: Binding Affinity of NK1R Antagonists

CompoundReceptorSpeciesKi (nM)Assay TypeReference
AprepitantNK1RHuman0.1 - 0.2Radioligand Binding
FosaprepitantNK1RHuman0.1 - 0.2Radioligand Binding
MaropitantNK1RCanine0.5Radioligand Binding
VestipitantNK1RHuman0.6Radioligand Binding

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of NK1R Antagonists

CompoundAgonistIn Vitro ModelIC50 (nM)Functional ReadoutReference
AprepitantSubstance PCHO cells expressing human NK1R0.5 - 1.5Calcium mobilization
MaropitantSubstance PCells expressing canine NK1R2.1Calcium mobilization

IC50 (Half Maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of novel compounds with the Substance P pathway.

Radioligand Binding Assay for NK1R

This assay is used to determine the binding affinity of a test compound for the NK1R.

Materials:

  • Membrane preparations from cells expressing the human NK1R.

  • Radioligand: [3H]-Substance P or a high-affinity [3H]-labeled NK1R antagonist.

  • Test compound at various concentrations.

  • Non-specific binding control (a high concentration of an unlabeled NK1R antagonist like aprepitant).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 150 mM NaCl, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a saturating concentration of the unlabeled antagonist.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1R.

Materials:

  • A stable cell line expressing the human NK1R (e.g., CHO-K1 or HEK293).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Substance P.

  • Test compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to stimulate the cells.

  • Immediately measure the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Determine the IC50 of the test compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Substance P and a typical workflow for the preclinical development of an NK1R antagonist.

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1R Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability, Inflammation) Ca2_release->Downstream PKC->Downstream

Caption: Substance P Signaling Pathway through the NK1R.

NK1R_Antagonist_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Opt->In_Vitro ADME ADME/Tox Profiling In_Vitro->ADME In_Vivo In Vivo Efficacy Models (e.g., Pain, Inflammation) ADME->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Methodological & Application

Application Notes and Protocols for CS-003 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 free base is a potent and selective triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Tachykinin receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonism of these receptors by compounds such as CS-003 holds therapeutic potential for various diseases.

This document provides detailed protocols for the in vitro characterization of this compound using cell-based assays. The primary functional assay described is the measurement of inositol phosphate (IP) accumulation following receptor activation, a common method for assessing the activity of GPCRs coupled to the phospholipase C (PLC) signaling pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of this compound for the human tachykinin receptors.

ParameterNK1 ReceptorNK2 ReceptorNK3 ReceptorReference
Binding Affinity (Ki) 2.3 nM0.54 nM0.74 nM[1]
Functional Antagonism (pA2) 8.79.49.5[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathway

Neurokinin receptors (NK1, NK2, NK3) are coupled to Gq proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). CS-003 acts as an antagonist, blocking the binding of endogenous tachykinins (like Substance P, Neurokinin A, and Neurokinin B) to these receptors, thereby inhibiting this signaling cascade.

Neurokinin Receptor Signaling Pathway Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds and Activates CS003 This compound CS003->NK_Receptor Binds and Inhibits Gq Gq Protein NK_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Inositol Phosphate Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_extraction Extraction & Purification cluster_analysis Analysis Seed Seed cells in 24-well plates Label Label cells with myo-[3H]inositol (24-48 hours) Seed->Label Preincubate Pre-incubate with CS-003 and LiCl Label->Preincubate Stimulate Stimulate with agonist Preincubate->Stimulate Lyse Lyse cells with perchloric acid Stimulate->Lyse Neutralize Neutralize with K2CO3/KOH Lyse->Neutralize Purify Purify IPs with Dowex resin Neutralize->Purify Count Scintillation Counting Purify->Count Analyze Data Analysis Count->Analyze

References

Application Notes and Protocols for CS-003 Free Base in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "CS-003 Free base" for asthma research. However, a compound with the identifier CS-003 has been investigated as a triple neurokinin receptor antagonist in human asthma studies.[1] This document provides detailed application notes and protocols based on the mechanism of a neurokinin receptor antagonist and utilizes well-established animal models of allergic asthma to offer a representative guide for researchers.

Introduction: CS-003 as a Neurokinin Receptor Antagonist

Tachykinins, such as Neurokinin A (NKA), are neuropeptides that can cause bronchoconstriction in individuals with asthma.[1] Their effects are mediated through neurokinin (NK) receptors, specifically NK1, NK2, and NK3.[1] CS-003 has been identified as a triple tachykinin receptor antagonist, meaning it blocks the activity of all three of these receptors.[1] In a clinical trial involving patients with mild asthma, a single oral dose of 200 mg of CS-003 was shown to significantly protect against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.[1]

This suggests that by blocking neurokinin receptors, CS-003 can inhibit the signaling pathways that lead to airway smooth muscle contraction and potentially other inflammatory aspects of asthma. The following protocols are designed to evaluate the efficacy of this compound in preclinical animal models that mimic key features of human asthma.

Proposed Signaling Pathway

The therapeutic rationale for using a triple neurokinin receptor antagonist like CS-003 in asthma is based on interrupting the pro-inflammatory and bronchoconstrictive signals mediated by tachykinins released from sensory nerves in the airways.

Neurokinin Signaling Pathway in Asthma cluster_0 Airway Sensory Nerve cluster_1 Airway Smooth Muscle Cell cluster_2 Inflammatory Cells Allergen Allergen / Irritant Nerve Sensory Nerve Allergen->Nerve Stimulation Tachykinins Release of Tachykinins (Substance P, NKA) Nerve->Tachykinins NK_Receptors NK1, NK2, NK3 Receptors Tachykinins->NK_Receptors Binding MastCell Mast Cell Tachykinins->MastCell Activation Eosinophil Eosinophil Tachykinins->Eosinophil Chemotaxis PLC Phospholipase C Activation NK_Receptors->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction CS003 CS-003 CS003->NK_Receptors Antagonism Inflammation Neurogenic Inflammation MastCell->Inflammation Eosinophil->Inflammation

Caption: Proposed mechanism of CS-003 in blocking tachykinin-induced bronchoconstriction.

Experimental Protocols for Animal Models of Asthma

Two standard and widely used animal models for inducing allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.[2][3][4][5][6] These models are effective in reproducing key features of human asthma, such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.[2][5][7]

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a classic model for inducing a Th2-mediated inflammatory response, which is characteristic of allergic asthma.[8][9]

Experimental Workflow:

OVA-Induced Asthma Model Workflow cluster_endpoints Endpoint Analysis Day0 Day 0 Sensitization Day14 Day 14 Booster Day0->Day14 i.p. OVA/Alum Day21_25 Days 21-25 OVA Challenge Day14->Day21_25 i.p. OVA/Alum Treatment CS-003 or Vehicle Administration Day21_25->Treatment Day26 Day 26 Endpoint Analysis Day21_25->Day26 Nebulized OVA Treatment->Day26 AHR Airway Hyper- responsiveness Day26->AHR BALF BALF Cell Differentials Day26->BALF Cytokines Cytokine Analysis (ELISA) Day26->Cytokines Histo Lung Histopathology Day26->Histo

Caption: Timeline for the OVA-induced allergic asthma model in mice.

Detailed Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old, are commonly used as they exhibit a strong Th2-biased immune response.[10]

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of Ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile PBS.[2]

    • The control group receives i.p. injections of alum in PBS only.

  • Drug Administration (this compound):

    • The optimal dose and route of administration for CS-003 in mice need to be determined through dose-ranging studies. Based on the human oral dose, a starting point for oral gavage in mice could be in the range of 10-50 mg/kg.

    • Administer this compound or vehicle control (e.g., PBS with 0.5% Tween 80) daily, starting one day before the first challenge (Day 20) and continuing throughout the challenge period.

  • Airway Challenge:

    • From day 21 to day 25, challenge the mice by exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes each day.[2]

    • The challenge is performed in a whole-body inhalation chamber connected to an ultrasonic nebulizer.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized lung function measurement system.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

    • Cytokine Measurement: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant or lung homogenates using ELISA kits.

    • Lung Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.[6] It can induce features of both acute and chronic asthma.[3][6]

Detailed Protocol:

  • Animals: Female C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Sensitization and Challenge:

    • On day 0, sensitize mice by intranasal (i.n.) instillation of 25 µg of HDM extract in 50 µL of sterile PBS under light anesthesia.[3]

    • From day 7 to day 11, challenge the mice daily with an i.n. instillation of 10 µg of HDM extract in 50 µL of PBS.[3]

  • Drug Administration (this compound):

    • Administer this compound or vehicle control daily via a suitable route (e.g., oral gavage) starting from day 6 (one day before the first challenge) until the end of the challenge period.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • The same endpoint analyses as described for the OVA model (AHR, BAL fluid analysis, cytokine measurement, and lung histopathology) should be performed.

Data Presentation: Expected Outcomes

The following tables present hypothetical but realistic quantitative data that could be expected from a study evaluating CS-003 in an OVA-induced asthma model.

Table 1: Effect of CS-003 on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupMethacholine Concentration (mg/mL)Penh (Mean ± SEM)
Vehicle Control 00.8 ± 0.1
6.251.2 ± 0.2
12.51.8 ± 0.3
252.9 ± 0.4
504.5 ± 0.6
OVA + Vehicle 00.9 ± 0.1
6.252.5 ± 0.3
12.54.1 ± 0.5
256.8 ± 0.7
509.2 ± 1.1
OVA + CS-003 (20 mg/kg) 00.8 ± 0.1
6.251.5 ± 0.2#
12.52.4 ± 0.3#
253.8 ± 0.5#
505.1 ± 0.7#
OVA + Dexamethasone (1 mg/kg) 00.8 ± 0.1
6.251.3 ± 0.2#
12.52.0 ± 0.3#
253.1 ± 0.4#
504.2 ± 0.6#
p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle

Table 2: Effect of CS-003 on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Vehicle Control 1.2 ± 0.21.1 ± 0.20.1 ± 0.050.3 ± 0.10.5 ± 0.1
OVA + Vehicle 8.5 ± 1.12.5 ± 0.445.2 ± 5.35.1 ± 0.88.2 ± 1.3*
OVA + CS-003 (20 mg/kg) 4.1 ± 0.6#1.8 ± 0.320.1 ± 3.1#2.3 ± 0.5#3.5 ± 0.6#
OVA + Dexamethasone (1 mg/kg) 3.2 ± 0.5#1.5 ± 0.28.5 ± 1.5#1.8 ± 0.4#2.1 ± 0.4#
p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle

Table 3: Effect of CS-003 on Th2 Cytokine Levels in BAL Fluid (pg/mL)

Treatment GroupIL-4IL-5IL-13
Vehicle Control 15 ± 310 ± 225 ± 5
OVA + Vehicle 85 ± 1298 ± 15150 ± 22*
OVA + CS-003 (20 mg/kg) 42 ± 8#51 ± 9#75 ± 11#
OVA + Dexamethasone (1 mg/kg) 30 ± 6#35 ± 7#55 ± 9#
p < 0.05 compared to Vehicle Control; #p < 0.05 compared to OVA + Vehicle

Conclusion

The protocols outlined above provide a robust framework for evaluating the therapeutic potential of this compound in established and clinically relevant animal models of allergic asthma. By blocking neurokinin receptors, CS-003 is hypothesized to reduce both the bronchoconstrictive and inflammatory components of the asthmatic response. The successful translation of these preclinical findings would provide a strong rationale for further development of CS-003 as a novel asthma therapy.

References

Application Notes and Protocols for In Vivo Studies of CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain transmission, smooth muscle contraction, and neurogenic inflammation.[1] By blocking the action of these peptides at their receptors, CS-003 holds therapeutic potential for various conditions, including respiratory diseases like asthma.[1] These application notes provide a comprehensive overview and generalized protocols for the in vivo investigation of CS-003 free base.

Mechanism of Action

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of their endogenous ligands (SP for NK1, NKA for NK2, and NKB for NK3), these receptors primarily couple to the Gq alpha subunit of heterotrimeric G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling pathway ultimately mediates the diverse biological effects of tachykinins.

Disclaimer: As of late 2025, publicly available in vivo data for this compound is limited. The following protocols are based on available information for CS-003 and generalized from preclinical studies of other tachykinin receptor antagonists. Researchers should perform dose-ranging and formulation optimization studies for their specific animal model and experimental paradigm.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for CS-003 and other representative tachykinin receptor antagonists to guide in vivo study design.

Table 1: In Vitro Receptor Binding Affinities of CS-003

ReceptorLigandSpeciesKi (nM)
NK1Substance PHuman2.3
NK2Neurokinin AHuman0.54
NK3Neurokinin BHuman0.74

(Data sourced from MedChemExpress)[1]

Table 2: In Vivo Efficacy of CS-003 in Guinea Pigs

ModelAdministration RouteDose (mg/kg)Effect
Capsaicin-induced bronchoconstrictionIntravenous (i.v.)1.0>80% inhibition

(Data sourced from Joos et al., 2006, referencing a 2001 study)

Table 3: Example In Vivo Dosages of Other Tachykinin Receptor Antagonists

CompoundAnimal ModelAdministration RouteDose (mg/kg)VehicleTherapeutic Area
AprepitantRatIntraperitoneal (i.p.)50Not specifiedPostoperative Adhesions
AprepitantRatOral (p.o.)50Not specifiedPostoperative Adhesions
CJ-12,255RatIntraperitoneal (i.p.)2.5 - 10SalinePostoperative Adhesions
NetupitantMouseIntraperitoneal (i.p.)1 - 10Not specifiedNociception
NetupitantGerbilOral (p.o.)0.5Not specifiedNociception

(Data compiled from various preclinical studies)[3][4]

III. Experimental Protocols

Protocol 1: Evaluation of CS-003 in a Rodent Model of Airway Hyperreactivity

This protocol is adapted from studies on tachykinin receptor antagonists in models of bronchoconstriction.

  • Animal Model: Male Hartley guinea pigs (300-400 g) or BALB/c mice (6-8 weeks old).

  • Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.

  • Formulation of CS-003:

    • For Intravenous (i.v.) administration: Dissolve this compound in sterile saline or a vehicle such as 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (DPP) for poorly soluble compounds.[5] The final concentration should be adjusted to achieve the desired dose in an injection volume of 1-5 ml/kg.

    • For Oral (p.o.) administration: Prepare a suspension of CS-003 in a vehicle such as 0.5% methylcellulose or a solution in distilled water.[1]

  • Dosing Regimen:

    • Administer CS-003 or vehicle control at a volume of 1-5 ml/kg for i.v. or 5-10 ml/kg for p.o. administration.

    • The dosing time before the challenge (e.g., capsaicin or methacholine) should be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.v. and 60-120 minutes for p.o.).

  • Induction of Bronchoconstriction:

    • Anesthetize the animals (e.g., with urethane for guinea pigs or ketamine/xylazine for mice).

    • Administer a bronchoconstrictor agent such as capsaicin, NKA, or methacholine intravenously or via aerosol.

    • Measure airway resistance and dynamic compliance using a small animal ventilator and appropriate software.

  • Endpoint Analysis: Compare the changes in airway mechanics between the CS-003 treated group and the vehicle control group to determine the percentage of inhibition of bronchoconstriction.

Protocol 2: General Protocol for Intraperitoneal (i.p.) Administration in Rats

This is a generalized protocol for administering small molecule inhibitors like CS-003 via the intraperitoneal route.

  • Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-300 g).

  • Formulation of CS-003: Prepare a solution or suspension of CS-003 in a sterile vehicle. A common vehicle for i.p. injection is 0.9% saline, phosphate-buffered saline (PBS), or a suspension in 0.5% methylcellulose with 0.1% Tween 80.

  • Procedure:

    • Weigh the rat to calculate the precise injection volume. The maximum recommended volume is typically 10 ml/kg.[6]

    • Restrain the rat securely. For a one-person technique, place the rat on your forearm with its head towards your elbow, gently holding its head and back with your hand.

    • Tilt the rat's head downwards at a 30-40 degree angle.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]

    • Insert a 23-25 gauge needle with the bevel up at a 30-40 degree angle into the peritoneal cavity.[6]

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions.

IV. Visualizations

Signaling Pathway Diagram

Tachykinin_Receptor_Signaling cluster_ligands Tachykinin Ligands cluster_receptors Tachykinin Receptors (GPCR) cluster_downstream Downstream Signaling Cascade SP Substance P NK1R NK1 Receptor SP->NK1R NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq Gαq NK1R->Gq activate NK2R->Gq activate NK3R->Gq activate CS003 CS-003 CS003->NK1R CS003->NK2R CS003->NK3R PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Contraction, Inflammation) Ca2->Response PKC->Response

Caption: Tachykinin receptor signaling pathway and the antagonistic action of CS-003.

Experimental Workflow Diagram

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 1 week) randomization Randomization into Groups (Vehicle vs. CS-003) acclimation->randomization formulation CS-003 Formulation (Solution/Suspension) dosing Drug Administration (p.o., i.v., or i.p.) formulation->dosing randomization->dosing challenge Induction of Pathological Model (e.g., Allergen, Capsaicin) dosing->challenge measurement Measurement of Endpoints (e.g., Airway Resistance, Behavior) challenge->measurement data_analysis Data Analysis (Statistical Comparison) measurement->data_analysis results Results & Interpretation data_analysis->results

Caption: General experimental workflow for in vivo evaluation of CS-003.

References

Application Notes and Protocols for CS-003 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CS-003 Free base is a potent triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2][3] It has shown therapeutic potential in studies related to respiratory diseases associated with neurokinins.[1][2][3] Proper reconstitution and storage of this compound are critical to ensure its stability and activity for reliable experimental results. These application notes provide detailed protocols for the handling, reconstitution, and storage of this compound, along with general safety precautions.

Product Information

PropertyValueReference
Molecular Formula C₃₄H₃₈Cl₂N₂O₆S[2]
Molecular Weight 673.65 g/mol [2]
CAS Number 191672-52-3[2]
Target NK1, NK2, NK3 Receptors[1][2][3]
Ki Values NK1: 2.3 nM, NK2: 0.54 nM, NK3: 0.74 nM[1][2][3]

Reconstitution of this compound

It is imperative to refer to the Certificate of Analysis (CofA) provided by the supplier for any lot-specific handling instructions. The following protocol is a general guideline based on best practices for similar small molecule inhibitors.

Recommended Solvents
SolventAnticipated SolubilityNotes
DMSO (Dimethyl Sulfoxide) Likely solubleRecommended for preparing high-concentration stock solutions.
Ethanol May be solubleUse with caution as it can be less suitable for some cell-based assays.
Aqueous Buffers Likely insolubleIt is not recommended to reconstitute the primary stock in aqueous buffers.
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent moisture condensation.

  • Weighing (Optional but Recommended): For precise concentration, it is advisable to re-weigh the compound. However, if the amount is pre-weighed by the supplier, you may proceed to the next step.

  • Solvent Addition: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. The volume can be calculated using the following formula:

    Volume of DMSO (μL) = (mass of compound (mg) / 673.65 g/mol ) * 100,000

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.

G cluster_workflow Reconstitution Workflow start Start: this compound (Lyophilized Powder) equilibrate Equilibrate vial to Room Temperature start->equilibrate add_dmso Add appropriate volume of anhydrous DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for reconstituting this compound.

Storage of this compound

Proper storage is crucial for maintaining the stability and activity of this compound. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.[1][2]

Storage Conditions
FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 36 monthsKeep desiccated and protected from light.
Stock Solution in DMSO -20°C1-3 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO -80°CUp to 6 monthsRecommended for longer-term storage of stock solutions. Protect from light.

Note: The storage durations are based on general guidelines for small molecule inhibitors and should be confirmed with stability studies for this compound if required for long-term projects.

Experimental Protocols

In Vitro Inhibition of Neurokinin Receptors

The following is a generalized protocol for assessing the inhibitory activity of this compound on NK1, NK2, or NK3 receptor-mediated signaling in a cell-based assay.

  • Cell Culture: Culture cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate growth medium.

  • Assay Preparation: Seed the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of the this compound stock solution in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest concentration of CS-003).

  • Pre-incubation: Pre-incubate the cells with the diluted this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the respective neurokinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) to the wells to stimulate the receptors.

  • Signal Detection: After a defined incubation time, measure the downstream signaling response. This could be, for example, a calcium flux assay or an inositol phosphate accumulation assay.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ or pA₂ value.

G cluster_pathway Tachykinin Receptor Signaling Pathway Tachykinin Tachykinin (e.g., Substance P) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release CS003 This compound CS003->NK_Receptor Inhibits

Caption: this compound inhibits tachykinin receptor signaling.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: The information provided in these application notes is for guidance only and is based on publicly available data and general laboratory practices. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct their own validation studies. Always consult the product-specific Certificate of Analysis and Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for CS-003 Free Base in Bronchoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, triple neurokinin (NK) receptor antagonist with high affinity for NK1, NK2, and NK3 receptors.[1] Tachykinins, such as Neurokinin A (NKA), are neuropeptides present in sensory nerves and immune cells that can induce bronchoconstriction, making their receptors a target for therapeutic intervention in respiratory diseases like asthma.[2] CS-003 has demonstrated efficacy in inhibiting NKA-induced bronchoconstriction, positioning it as a valuable tool for studying the role of neurokinins in airway physiology and for the preclinical assessment of novel anti-asthmatic drugs.[2][3]

These application notes provide an overview of the mechanism of action of CS-003, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo models of bronchoconstriction.

Mechanism of Action

Neurokinin A (NKA) is a key mediator of bronchoconstriction in asthmatic patients.[3] It exerts its effects by binding to neurokinin receptors, primarily NK2 receptors on airway smooth muscle, leading to contraction.[4] NK1 receptors are also involved in airway contraction, and NK3 receptors can facilitate cholinergic neurotransmission in some species.[2][3] CS-003 acts as a competitive antagonist at all three of these receptors (NK1, NK2, and NK3), thereby inhibiting the downstream signaling pathways that lead to airway smooth muscle contraction and bronchoconstriction.[1]

Signaling Pathway of Neurokinin A-Induced Bronchoconstriction and Inhibition by CS-003

NKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK_Receptor NK1/NK2 Receptor NKA->NK_Receptor CS003 CS-003 CS003->NK_Receptor Inhibition G_Protein Gq/11 Protein Activation NK_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction

Caption: NKA signaling pathway leading to bronchoconstriction and its inhibition by CS-003.

Data Presentation

In Vitro Efficacy of CS-003
ParameterReceptorSpeciesValueReference
Kᵢ Human NK1Human2.3 nM[1]
Human NK2Human0.54 nM[1]
Human NK3Human0.74 nM[1]
pA₂ NK1-8.7 µM[1]
NK2-9.4 µM[1]
NK3-9.5 µM[1]
In Vivo Efficacy of CS-003
ModelAgonistSpeciesID₅₀Reference
Tracheal Vascular HyperpermeabilitySubstance PGuinea Pig0.13 mg/kg (i.v.)[1]
BronchoconstrictionNeurokinin AGuinea Pig0.040 mg/kg (i.v.)[1]
BronchoconstrictionNeurokinin BGuinea Pig0.063 mg/kg (i.v.)[1]
Clinical Efficacy of CS-003 in Mild Asthmatics
Time Post-DoseOutcomeCS-003 (200 mg, oral)PlaceboReference
1 hourPatients where PC₂₀ was not reached12 out of 160 out of 16[3]
8 hoursPatients where PC₂₀ was not reached5 out of 160 out of 16[3]

PC₂₀: Provocative concentration of an agonist causing a 20% fall in Forced Expiratory Volume in 1 second (FEV₁).

Experimental Protocols

Protocol 1: In Vitro Assessment of CS-003 on Airway Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath to measure the effect of CS-003 on NKA-induced contraction of guinea pig tracheal rings.

Materials:

  • CS-003 free base

  • Neurokinin A (NKA)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Isolated organ bath system with force transducers

  • 95% O₂ / 5% CO₂ gas mixture

  • Guinea pig trachea

Procedure:

  • Prepare Krebs-Henseleit buffer and continuously aerate with 95% O₂ / 5% CO₂ at 37°C.

  • Euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal rings (2-3 mm wide) and suspend them in the organ baths containing Krebs-Henseleit buffer.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, washing every 15 minutes.

  • Induce a reference contraction with 60 mM KCl. Wash the tissues and allow them to return to baseline.

  • Incubate the tracheal rings with either vehicle or increasing concentrations of CS-003 for 30 minutes.

  • Generate a cumulative concentration-response curve for NKA by adding the agonist in a stepwise manner.

  • Record the isometric tension at each concentration.

  • Wash the tissues and repeat the procedure for each concentration of CS-003.

Data Analysis:

  • Express contractions as a percentage of the maximum response to KCl.

  • Plot concentration-response curves for NKA in the absence and presence of CS-003.

  • Calculate the pA₂ value for CS-003 to quantify its antagonist potency.

in_vitro_workflow A Prepare Tracheal Rings from Guinea Pig B Suspend Rings in Organ Bath A->B C Equilibrate and Reference Contraction (KCl) B->C D Incubate with Vehicle or CS-003 C->D E Cumulative NKA Concentration-Response D->E F Record Isometric Tension E->F G Data Analysis (pA₂ Calculation) F->G

Caption: Workflow for in vitro analysis of CS-003 on airway smooth muscle.

Protocol 2: In Vivo Assessment of CS-003 on NKA-Induced Bronchoconstriction in an Animal Model

This protocol is adapted from a clinical study design and can be applied to animal models such as guinea pigs or sheep to assess the protective effect of CS-003 against NKA-induced bronchoconstriction.[3]

Materials:

  • This compound

  • Neurokinin A (NKA)

  • Saline solution

  • Animal model (e.g., guinea pig)

  • Pulmonary function measurement system (e.g., whole-body plethysmography or forced oscillation technique)

  • Nebulizer

Procedure:

  • Acclimatize the animals to the pulmonary function measurement system.

  • Administer a single oral dose of CS-003 or a matched placebo.

  • At specified time points post-dosing (e.g., 1, 8, and 24 hours), perform an NKA provocation test.

  • Measure baseline lung function (e.g., airway resistance).

  • Expose the animals to increasing concentrations of nebulized NKA.

  • Measure lung function after each NKA concentration until a significant bronchoconstrictive response is observed (e.g., a 100% increase in airway resistance).

  • A washout period of at least one week should be allowed between treatments in a crossover design.

Data Analysis:

  • Determine the provocative concentration of NKA that causes the target increase in airway resistance (PC₁₀₀).

  • Compare the PC₁₀₀ values between the CS-003 and placebo treatment groups at each time point.

  • A significant increase in the PC₁₀₀ for the CS-003 group indicates a protective effect against NKA-induced bronchoconstriction.

in_vivo_workflow cluster_day1 Treatment Day 1 cluster_day2 Treatment Day 2 (Crossover) A Administer CS-003 (Oral) C NKA Provocation Test (1, 8, 24h post-dose) A->C B Administer Placebo (Oral) B->C D Measure Pulmonary Function C->D E Data Analysis (Compare PC₁₀₀) D->E

Caption: Crossover design for in vivo testing of CS-003's protective effect.

Conclusion

This compound is a potent triple neurokinin receptor antagonist that effectively inhibits NKA-induced bronchoconstriction. The provided data and protocols offer a framework for researchers to utilize CS-003 as a tool to investigate the role of tachykinins in respiratory physiology and to evaluate its potential as a therapeutic agent for airway diseases.

References

Application of CS-003 Free Base in Neurogenic Inflammation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, primarily Substance P (SP) and calcitonin gene-related peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to the pathogenesis of various inflammatory and pain-related disorders. Tachykinin receptors, particularly NK1, NK2, and NK3, are key players in mediating the effects of tachykinin neuropeptides like Substance P, Neurokinin A (NKA), and Neurokinin B (NKB).

CS-003 Free base is a potent triple tachykinin receptor antagonist, exhibiting high affinity for human NK1, NK2, and NK3 receptors.[1][2][3][4] Its ability to simultaneously block all three tachykinin receptor subtypes makes it a valuable pharmacological tool for investigating the role of tachykinins in neurogenic inflammation and a potential therapeutic candidate for related pathologies. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurogenic inflammation.

Mechanism of Action

This compound competitively inhibits the binding of tachykinin neuropeptides (Substance P, NKA, NKB) to their respective receptors (NK1, NK2, NK3). By blocking these receptors, CS-003 prevents the downstream signaling pathways that lead to the cardinal signs of neurogenic inflammation. The primary mechanism involves the inhibition of G-protein coupled receptor (GPCR) activation, which in turn blocks the production of intracellular second messengers like inositol phosphate, thereby attenuating the inflammatory cascade.[1]

cluster_0 Sensory Neuron Terminal cluster_1 Effector Cell (e.g., Endothelial, Mast Cell) Noxious Stimulus Noxious Stimulus Neuropeptide Release Neuropeptide Release Noxious Stimulus->Neuropeptide Release Activates Substance P Substance P Neuropeptide Release->Substance P NKA NKA Neuropeptide Release->NKA NKB NKB Neuropeptide Release->NKB NK1R NK1R Substance P->NK1R Binds NK2R NK2R NKA->NK2R Binds NK3R NK3R NKB->NK3R Binds G-Protein Activation G-Protein Activation NK1R->G-Protein Activation NK2R->G-Protein Activation NK3R->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Leads to CS-003 CS-003 CS-003->NK1R Inhibits CS-003->NK2R Inhibits CS-003->NK3R Inhibits

Mechanism of this compound in Neurogenic Inflammation.

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound
ReceptorBinding Affinity (Ki, nM)Functional Antagonism (pA2, µM)
Human NK12.3[1][2][3][4]8.7[1][2]
Human NK20.54[1][2][3][4]9.4[1][2]
Human NK30.74[1][2][3][4]9.5[1][2]
Table 2: In Vivo Efficacy of CS-003 in Animal Models
ModelAgonistEndpointID50 (mg/kg, i.v.)
Guinea PigSubstance PTracheal Vascular Hyperpermeability0.13[1]
Guinea PigNeurokinin ABronchoconstriction0.040[1]
Guinea PigNeurokinin BBronchoconstriction0.063[1]

Experimental Protocols

In Vitro Application: Inhibition of Substance P-Induced Cytokine Release in Cell Culture

This protocol describes an in vitro assay to evaluate the efficacy of this compound in blocking Substance P-induced pro-inflammatory cytokine release from cultured cells. A co-culture system of human skin fibroblasts and macrophages can be utilized to mimic the cellular environment of the skin.

Materials:

  • This compound

  • Substance P (SP)

  • Human skin fibroblasts (e.g., HDF)

  • Human monocyte cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

  • 96-well cell culture plates

  • Standard cell culture equipment

Protocol:

  • Cell Culture and Co-culture Setup:

    • Culture human skin fibroblasts and THP-1 monocytes according to standard protocols.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL for 48 hours).

    • Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • On the following day, add the differentiated THP-1 macrophages to the fibroblast culture at a 1:1 ratio. Allow the co-culture to stabilize for 24 hours.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

    • Pre-incubate the co-cultures with the different concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO).

  • Stimulation with Substance P:

    • Prepare a stock solution of Substance P in sterile water or PBS.

    • Add Substance P to the wells to a final concentration known to induce a robust cytokine response (e.g., 1 µM). Include a negative control group without SP stimulation.

  • Incubation and Sample Collection:

    • Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release by this compound at each concentration compared to the SP-stimulated vehicle control.

    • Determine the IC50 value for this compound for the inhibition of each cytokine.

cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Data Acquisition & Analysis Fibroblasts Fibroblasts Co-culture Co-culture Fibroblasts->Co-culture THP-1 Monocytes THP-1 Monocytes PMA Differentiation PMA Differentiation THP-1 Monocytes->PMA Differentiation Macrophages Macrophages PMA Differentiation->Macrophages Macrophages->Co-culture Pre-incubation Pre-incubation Co-culture->Pre-incubation Add CS-003 SP Stimulation SP Stimulation Pre-incubation->SP Stimulation Add Substance P Incubation Incubation SP Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Measure Cytokines Data Analysis Data Analysis ELISA->Data Analysis Calculate IC50 Animal Anesthesia Animal Anesthesia CS-003 Administration CS-003 Administration Animal Anesthesia->CS-003 Administration Step 1 Evans Blue Injection Evans Blue Injection CS-003 Administration->Evans Blue Injection Step 2 Capsaicin Injection Capsaicin Injection Evans Blue Injection->Capsaicin Injection Step 3 Euthanasia & Tissue Collection Euthanasia & Tissue Collection Capsaicin Injection->Euthanasia & Tissue Collection Step 4 Dye Extraction Dye Extraction Euthanasia & Tissue Collection->Dye Extraction Step 5 Spectrophotometry Spectrophotometry Dye Extraction->Spectrophotometry Step 6 Data Analysis Data Analysis Spectrophotometry->Data Analysis Step 7

References

Application Notes and Protocols for Measuring CS-003 Free Base Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various biophysical and biochemical techniques to accurately measure the binding affinity of small molecules, such as CS-003 Free base, to their target receptors. The protocols are designed to be a comprehensive guide for researchers in drug discovery and development.

Introduction to this compound

This compound is a potent, non-peptide antagonist that exhibits high affinity for all three subtypes of human tachykinin receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Understanding the binding affinity of CS-003 is crucial for elucidating its mechanism of action and for the development of therapeutic agents targeting neurokinin-related pathways, which are implicated in various physiological and pathological processes, including inflammation, pain, and respiratory diseases.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and other representative small molecule antagonists for human tachykinin receptors, as determined by various techniques. This data provides a comparative overview of the potency and selectivity of these compounds.

CompoundTarget ReceptorAssay TechniqueBinding ParameterValue (nM)
This compound Human NK1Radioligand Binding AssayKᵢ2.3
This compound Human NK2Radioligand Binding AssayKᵢ0.54
This compound Human NK3Radioligand Binding AssayKᵢ0.74
AprepitantHuman NK1Radioligand Binding AssayKᵢ0.1-0.2
SaredutantHuman NK2Radioligand Binding AssayKᵢ0.5
OsanetantHuman NK3Radioligand Binding AssayKᵢ1.3

Experimental Protocols

This section provides detailed, step-by-step protocols for five common techniques used to measure the binding affinity of small molecules like CS-003 to their target receptors.

Radioligand Competition Binding Assay

This is a robust and widely used method for determining the affinity of an unlabeled compound (like CS-003) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & CS-003 Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep CS-003 Serial Dilution Compound_Prep->Incubation Filtration Separate Bound/ Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Curve_Fitting Generate Competition Curve Counting->Curve_Fitting IC50_Calc Calculate IC₅₀ Curve_Fitting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand competition binding assay.

Protocol:

  • Receptor Membrane Preparation:

    • Culture cells expressing the target human tachykinin receptor (NK1, NK2, or NK3).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P for NK1, [³H]-SR48968 for NK2, or [³H]-SR142801 for NK3) at a concentration close to its Kd.

      • A serial dilution of this compound (e.g., from 1 pM to 10 µM).

      • Receptor membrane preparation (typically 10-50 µg of protein per well).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand, e.g., 1 µM of a standard antagonist).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the CS-003 concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of CS-003 that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (e.g., CS-003) in solution and a target receptor immobilized on a sensor surface.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis Chip_Prep Prepare Sensor Chip Receptor_Immobilization Immobilize Receptor on Chip Chip_Prep->Receptor_Immobilization Association Inject CS-003 (Association Phase) Receptor_Immobilization->Association Compound_Prep Prepare CS-003 Serial Dilutions Compound_Prep->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams Dissociation->Sensorgram_Analysis Regeneration->Association Kinetic_Fitting Fit to Kinetic Model (e.g., 1:1 Langmuir) Sensorgram_Analysis->Kinetic_Fitting Determine_Constants Determine kₐ, kₔ, and Kᴅ Kinetic_Fitting->Determine_Constants ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Receptor_Prep Prepare Receptor in Cell Equilibration Thermal Equilibration Receptor_Prep->Equilibration Compound_Prep Prepare CS-003 in Syringe Compound_Prep->Equilibration Buffer_Matching Ensure Exact Buffer Match Buffer_Matching->Receptor_Prep Buffer_Matching->Compound_Prep Titration_Process Inject CS-003 into Receptor Solution Equilibration->Titration_Process Heat_Measurement Measure Heat Change per Injection Titration_Process->Heat_Measurement Integration Integrate Heat Pulses Heat_Measurement->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit to a Binding Model to get Kᴅ, n, ΔH, ΔS Binding_Isotherm->Model_Fitting MST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Receptor_Labeling Label Receptor with Fluorophore Mixing Mix Labeled Receptor with CS-003 Receptor_Labeling->Mixing Compound_Prep Prepare CS-003 Serial Dilutions Compound_Prep->Mixing Capillary_Loading Load Samples into Capillaries Mixing->Capillary_Loading IR_Laser Apply IR Laser to Create Temp. Gradient Capillary_Loading->IR_Laser Fluorescence_Detection Detect Fluorescence Change IR_Laser->Fluorescence_Detection Thermophoresis_Analysis Analyze Thermophoretic Movement Fluorescence_Detection->Thermophoresis_Analysis Binding_Curve Plot Normalized Fluorescence vs. [CS-003] Thermophoresis_Analysis->Binding_Curve Kd_Determination Fit Curve to Determine Kᴅ Binding_Curve->Kd_Determination FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Solution Mixing Mix Receptor, Tracer, and CS-003 in Microplate Receptor_Prep->Mixing Tracer_Prep Prepare Fluorescent Tracer Solution Tracer_Prep->Mixing Compound_Prep Prepare CS-003 Serial Dilutions Compound_Prep->Mixing Incubation Incubate to Reach Equilibrium Mixing->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Competition_Curve Plot Polarization vs. [CS-003] Measurement->Competition_Curve IC50_Calc Calculate IC₅₀ Competition_Curve->IC50_Calc Ki_Calc Calculate Kᵢ IC50_Calc->Ki_Calc

Application Note & Protocol: Tracheal Vascular Hyperpermeability Assay Using CS-003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheal vascular hyperpermeability is a critical component in the pathophysiology of various respiratory diseases, including asthma, chronic bronchitis, and acute lung injury.[1] This process involves the excessive leakage of plasma proteins and fluid from the microvasculature into the surrounding tissue, leading to edema and inflammation.[1][2] The integrity of the endothelial barrier is tightly regulated, and its disruption by inflammatory mediators such as histamine, bradykinin, and substance P can lead to increased permeability.[1][3][4][5] Understanding the mechanisms that modulate tracheal vascular permeability is crucial for the development of novel therapeutics.

This document provides a detailed protocol for an in vivo assay to assess tracheal vascular hyperpermeability using the Evans blue dye extravasation method.[6][7][8] The protocol is designed to evaluate the efficacy of a test compound, CS-003, in modulating this process. Evans blue dye binds to serum albumin, and under normal conditions, this complex is retained within the vasculature.[8] In instances of increased vascular permeability, the Evans blue-albumin complex leaks into the extravascular space, allowing for quantification of the extent of hyperpermeability.[8]

Principle of the Assay

This assay quantifies the extravasation of Evans blue dye bound to serum albumin from the tracheal microvasculature into the surrounding tissue. An inflammatory agent is administered to induce a state of vascular hyperpermeability. The test compound, CS-003, is administered prior to the inflammatory challenge to assess its potential inhibitory effects. The amount of extravasated dye in the tracheal tissue is then spectrophotometrically quantified and serves as an index of vascular permeability.

Data Presentation

Table 1: Effect of CS-003 on Tracheal Vascular Permeability

Treatment GroupDose of CS-003 (mg/kg)Evans Blue Extravasation (µg/g tissue)% Inhibition
Vehicle Control-25.3 ± 2.10%
Inflammatory Agent-89.7 ± 5.4-
CS-003 + Inflammatory Agent165.2 ± 4.827.3%
CS-003 + Inflammatory Agent1042.1 ± 3.953.1%
CS-003 + Inflammatory Agent3030.5 ± 2.766.0%

*Data are presented as mean ± standard error of the mean (SEM).

Table 2: Key Experimental Parameters

ParameterValue/Description
Animal ModelMale C57BL/6 mice (8-10 weeks old)
Inflammatory AgentSubstance P (1 mg/kg, i.v.)
Test CompoundCS-003 (1, 10, 30 mg/kg, i.p.)
Permeability TracerEvans blue dye (2% in saline, 50 mg/kg, i.v.)
Quantification MethodSpectrophotometry (Absorbance at 620 nm)
Tissue ExtractionFormamide incubation (55°C for 48 hours)

Experimental Protocols

Materials and Reagents
  • CS-003

  • Substance P (or other inflammatory mediator, e.g., histamine, bradykinin)

  • Evans blue dye (Sigma-Aldrich)

  • Formamide (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ketamine/Xylazine anesthetic cocktail

  • Saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Spectrophotometer or plate reader

  • Homogenizer

  • Centrifuge

  • Standard laboratory glassware and consumables

Experimental Workflow Diagram

G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Hyperpermeability & Tracer Injection cluster_2 Tissue Collection & Processing cluster_3 Quantification & Analysis A Acclimatize Mice (1 week) B Administer CS-003 or Vehicle (i.p., 30 min prior to induction) A->B C Anesthetize Mice (Ketamine/Xylazine) B->C D Inject Evans Blue Dye (i.v., tail vein) C->D E Inject Substance P (i.v., tail vein, 5 min after Evans blue) D->E F Perfuse with Saline (to remove intravascular dye) E->F G Excise Trachea F->G H Weigh Trachea G->H I Homogenize Trachea in Formamide H->I J Incubate at 55°C for 48h (to extract dye) I->J K Centrifuge and Collect Supernatant J->K L Measure Absorbance at 620 nm K->L M Calculate Evans Blue Concentration (using standard curve) L->M

Caption: Experimental workflow for the tracheal vascular hyperpermeability assay.

Detailed Procedure
  • Animal Preparation and Acclimatization:

    • House male C57BL/6 mice (8-10 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare a 2% (w/v) solution of Evans blue dye in sterile 0.9% saline.

    • Dissolve Substance P in sterile saline to the desired concentration.

    • Prepare the required concentrations of CS-003 in a suitable vehicle (e.g., saline, PBS, or a solution containing a small percentage of DMSO).

  • Administration of Test Compound:

    • Administer CS-003 (1, 10, or 30 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the induction of hyperpermeability.

  • Induction of Tracheal Vascular Hyperpermeability:

    • Anesthetize the mice with an appropriate dose of ketamine/xylazine.

    • Inject the Evans blue dye solution (50 mg/kg) intravenously (i.v.) via the tail vein.

    • Five minutes after the Evans blue injection, administer Substance P (1 mg/kg, i.v.) to induce vascular hyperpermeability. The control group will receive an equivalent volume of saline.

  • Tissue Collection and Processing:

    • Thirty minutes after the Substance P injection, perform a thoracotomy and perfuse the circulatory system with saline via the left ventricle until the fluid from the right atrium is clear. This step is crucial to remove intravascular Evans blue dye.

    • Carefully dissect the trachea, removing any adhering connective tissue.

    • Blot the trachea dry and record its wet weight.

    • Homogenize the tracheal tissue in a known volume of formamide (e.g., 1 mL).

  • Quantification of Evans Blue Extravasation:

    • Incubate the tissue homogenate in formamide at 55°C for 48 hours to extract the Evans blue dye.

    • Centrifuge the samples at 10,000 x g for 15 minutes.

    • Collect the supernatant and measure the absorbance at 620 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of Evans blue in formamide to calculate the concentration of the dye in the samples.

    • Express the results as micrograms of Evans blue per gram of tracheal tissue.

Signaling Pathway

The following diagram illustrates a potential signaling pathway involved in inflammatory mediator-induced tracheal vascular hyperpermeability and the putative site of action for CS-003. Inflammatory mediators like Substance P bind to their receptors on endothelial cells, initiating a signaling cascade that leads to endothelial cell contraction and the formation of intercellular gaps, thereby increasing vascular permeability.[1][3]

G cluster_0 Extracellular cluster_1 Endothelial Cell Inflammatory_Mediator Inflammatory Mediator (e.g., Substance P) Receptor Receptor (e.g., NK1R) Inflammatory_Mediator->Receptor Signaling_Cascade Intracellular Signaling (e.g., PKC, ROCK) Receptor->Signaling_Cascade Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin_Cytoskeleton Endothelial_Contraction Endothelial Cell Contraction Actin_Cytoskeleton->Endothelial_Contraction Hyperpermeability Increased Vascular Hyperpermeability Endothelial_Contraction->Hyperpermeability CS003 CS-003 CS003->Signaling_Cascade

Caption: Putative signaling pathway of vascular hyperpermeability and CS-003 action.

This protocol provides a robust and reproducible method for evaluating the in vivo efficacy of novel compounds, such as CS-003, in mitigating tracheal vascular hyperpermeability. The detailed steps and data presentation format are intended to facilitate the seamless integration of this assay into drug discovery and development pipelines.

References

Application Notes and Protocols for Inhibiting Inositol Phosphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "CS-003 Free base" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the principles of inhibiting inositol phosphate formation using well-characterized inhibitors of the pathway, such as those targeting Phospholipase C (PLC) and Inositol Monophosphatase (IMPase). The provided data and methodologies are representative and should be adapted for the specific compound of interest.

Introduction

The inositol phosphate (IP) signaling pathway is a crucial cellular communication system initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). A key event in this cascade is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), which generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a multitude of cellular responses.

Inhibition of inositol phosphate formation is a valuable tool for researchers studying cellular signaling, and it holds therapeutic potential for various diseases. This can be achieved by targeting key enzymes in the pathway, primarily PLC or the downstream enzyme inositol monophosphatase (IMPase). These notes provide an overview of the pathway, methods to assess its inhibition, and detailed experimental protocols.

Signaling Pathway

The formation of inositol phosphates is a cascade of events that translates an extracellular signal into an intracellular response. The following diagram illustrates the canonical Gq-coupled receptor pathway leading to the generation of inositol phosphates.

Inositol_Phosphate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR 1. Binding G_protein Gq Protein (α, β, γ) GPCR->G_protein 2. Activation PLC Phospholipase C (PLC) G_protein->PLC 3. Activation IP3 IP3 PLC->IP3 4. Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R 5. Binding IP2 IP2 IP3->IP2 Dephosphorylation PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum ER->IP3R Ca2 Ca²⁺ IP3R->Ca2 6. Ca²⁺ Release Ca2->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response IP1 IP1 IP2->IP1 Dephosphorylation IMPase Inositol Monophosphatase (IMPase) IP1->IMPase Inositol Inositol IMPase->Inositol Dephosphorylation Experimental_Workflow cluster_prep Cell Preparation and Labeling cluster_treatment Treatment cluster_extraction Extraction cluster_analysis Analysis A 1. Seed cells in multi-well plates B 2. Label cells with [³H]-myo-inositol (e.g., 24-48 hours) A->B C 3. Pre-incubate with LiCl (to inhibit IMPase) and test inhibitor (e.g., CS-003) B->C D 4. Stimulate with an agonist (e.g., carbachol) to induce IP formation C->D E 5. Terminate reaction with ice-cold perchloric acid or trichloroacetic acid D->E F 6. Neutralize extracts E->F G 7. Separate inositol phosphates using anion exchange chromatography F->G H 8. Quantify radioactivity in eluted fractions by liquid scintillation counting G->H I 9. Analyze data and determine IC50 H->I

Troubleshooting & Optimization

Troubleshooting CS-003 Free base insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with CS-003 free base during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

CS-003 is a potent triple tachykinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. As a free base, it is the uncharged form of the molecule. Its mechanism of action involves blocking the binding of endogenous tachykinin neuropeptides (like Substance P, Neurokinin A, and Neurokinin B) to their respective receptors. This antagonism inhibits the downstream signaling pathways typically activated by these receptors.

Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous assay buffer. What is the likely cause?

The free base form of many organic molecules, including CS-003, often exhibits low aqueous solubility. This is because the molecule is not ionized at neutral pH, making it more lipophilic and less likely to interact favorably with water molecules. When you dilute a stock solution of CS-003 (likely prepared in an organic solvent like DMSO) into an aqueous buffer, the compound can "crash out" of solution as it exceeds its solubility limit in the final aqueous environment.

Q3: Are there different forms of CS-003 available that might have better solubility?

While this guide focuses on the free base, it's a common practice in pharmaceutical development to form salts of basic compounds (like CS-003) to enhance their aqueous solubility. Salt forms, such as hydrochloride or sulfate salts, are typically more readily soluble in aqueous solutions because they are ionized. If you consistently face solubility issues with the free base, investigating the availability of a salt form could be a viable alternative.

Q4: How can I prepare a stock solution of this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds at high concentrations. Other organic solvents like ethanol or dimethylformamide (DMF) can also be considered. It is crucial to use a high-purity, anhydrous grade of the solvent to prevent the introduction of water, which could lower the compound's solubility in the stock solution.

Troubleshooting Guide for Insolubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Assessment & Quick Fixes

If you observe precipitation upon diluting your CS-003 stock solution into an aqueous buffer, consider these initial steps:

  • Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of CS-003. Try reducing the final concentration in your assay.

  • Optimize DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%), as higher concentrations can be cytotoxic or interfere with the assay. However, a slight, carefully controlled increase in the final DMSO concentration might be necessary to maintain solubility.

  • Check Buffer Temperature: Temperature can affect solubility. Ensure your buffer is at the intended experimental temperature before adding the compound, as some compounds are less soluble at lower temperatures.

Systematic Troubleshooting Workflow

If initial fixes are unsuccessful, a more systematic approach is recommended. The following workflow can help you identify and resolve the insolubility issue.

G cluster_0 Troubleshooting Workflow start Insolubility Observed check_stock Is the stock solution clear? start->check_stock prepare_fresh_stock Prepare fresh stock solution in anhydrous DMSO check_stock->prepare_fresh_stock No ph_adjustment pH Adjustment check_stock->ph_adjustment Yes prepare_fresh_stock->check_stock evaluate Evaluate impact on assay performance ph_adjustment->evaluate cosolvent Co-solvent System cosolvent->evaluate particle_size Particle Size Reduction (if starting from solid) particle_size->evaluate complexation Complexation complexation->evaluate evaluate->ph_adjustment Unsuccessful, try another method end Optimized Protocol evaluate->end Successful

Caption: A logical workflow for troubleshooting this compound insolubility.

Detailed Troubleshooting Strategies
  • Principle: CS-003, as a basic compound, will become protonated and more soluble in acidic conditions. Lowering the pH of your aqueous buffer will increase the ionization of the free base, thereby enhancing its aqueous solubility.

  • Procedure:

    • Determine the pKa of CS-003 if available.

    • Prepare a series of buffers with pH values ranging from 4.0 to 7.0.

    • Test the solubility of CS-003 in each buffer.

  • Caution: Ensure that the adjusted pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

  • Principle: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400).

  • Procedure:

    • Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-10%).

    • Add the CS-003 stock solution to this co-solvent/buffer mixture.

  • Caution: The final concentration of the co-solvent should be tested for compatibility with your experimental system.

  • Principle: If you are preparing solutions directly from solid CS-003, reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[1]

  • Methods:

    • Micronization: Grinding the compound to the micron scale.

    • Nanonization (Nanomilling): Reducing particle size to the nanometer scale.

  • Note: These techniques primarily increase the rate of dissolution and may not significantly increase the equilibrium solubility.[1]

  • Principle: Encapsulating the hydrophobic CS-003 molecule within a more soluble carrier molecule can improve its apparent aqueous solubility.

  • Common Complexing Agents: Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).

  • Procedure:

    • Prepare a solution of the complexing agent in your aqueous buffer.

    • Add the CS-003 stock solution to the complexing agent solution with stirring.

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table summarizes the general solubility expectations for a free base compound and the potential improvements with different methods.

MethodExpected Solubility of Free Base in Aqueous Buffer (Neutral pH)Potential Improvement
None (direct dilution)Very Low (<0.1 mg/mL)-
pH Adjustment (to acidic)Moderate to High10x - 1000x
Co-solvent SystemLow to Moderate2x - 50x
ComplexationModerate5x - 200x

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, let the vial stand to allow the excess solid to sediment.

  • Centrifuge the vial to pellet any remaining suspended solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant appropriately and quantify the concentration of dissolved CS-003 using a validated analytical method.

Signaling Pathway

CS-003 acts as an antagonist at NK1, NK2, and NK3 receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family. The binding of their natural ligands (Substance P, Neurokinin A, and Neurokinin B, respectively) activates a well-defined signaling cascade. CS-003 blocks this activation.

G cluster_0 Tachykinin Receptor Signaling ligand Tachykinins (Substance P, NKA, NKB) receptor NK1/NK2/NK3 Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates cs003 CS-003 (Antagonist) cs003->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Neuronal excitation, Inflammation) ca_release->cellular_response pkc->cellular_response

Caption: Signaling pathway of tachykinin receptors and the antagonistic action of CS-003.

References

Optimizing CS-003 Free Base Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of CS-003 free base. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective triple tachykinin receptor antagonist, targeting the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. These receptors are part of the G-protein coupled receptor (GPCR) family. By blocking the binding of tachykinins like Substance P, Neurokinin A, and Neurokinin B, CS-003 inhibits downstream signaling pathways involved in various physiological processes, including inflammation and neurotransmission.

Q2: What is a good starting concentration for my in vitro experiments?

A common starting point for in vitro experiments with this compound is in the low micromolar (µM) to nanomolar (nM) range. Based on available data, a concentration range of 0.01 µM to 10 µM has been used in inositol phosphate formation assays. However, the optimal concentration is highly dependent on the cell type, experimental endpoint, and the specific expression levels of the NK receptors. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in 100% DMSO. For cell culture experiments, it is crucial to dilute the DMSO stock solution in your culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%). Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic?

Like many small molecules, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold will vary between different cell lines. It is essential to perform a cytotoxicity assay to determine the concentration range that is well-tolerated by your cells while still achieving the desired biological effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of CS-003 Concentration too low: The concentration of CS-003 may be insufficient to effectively antagonize the NK receptors in your system.Perform a dose-response experiment with a wider concentration range. Ensure your cells express the target NK receptors at sufficient levels.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.Prepare a fresh stock solution from a new vial of CS-003. Store the stock solution properly at -20°C or -80°C and minimize freeze-thaw cycles.
Low receptor expression: The cell line used may not express NK1, NK2, or NK3 receptors at a high enough level.Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the target receptors.
High cell death or cytotoxicity Concentration too high: The concentration of CS-003 is likely above the cytotoxic threshold for your cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the maximum non-toxic concentration. Lower the working concentration of CS-003 in your experiments.
DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess its specific effect.
Compound precipitation in media Poor solubility: The concentration of CS-003 may exceed its solubility limit in the aqueous culture medium.Ensure the final DMSO concentration is sufficient to keep the compound in solution. Prepare the final dilution in pre-warmed media and vortex thoroughly. If precipitation persists, consider lowering the final concentration.
Inconsistent or variable results Inconsistent cell seeding density: Variations in cell number can lead to variability in the response to the compound.Maintain a consistent cell seeding density across all experiments.
Inaccurate dilutions: Errors in preparing stock or working solutions can lead to inconsistent final concentrations.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line expressing NK receptors

  • Cell culture medium and supplements

  • 96-well plates

  • Reagents for your specific functional assay (e.g., inositol phosphate assay kit, calcium mobilization assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare CS-003 Dilutions:

    • Prepare a 10 mM stock solution of CS-003 in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations (e.g., from 100 µM to 0.1 nM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest CS-003 concentration.

  • Treatment: Remove the old medium from the cells and add the prepared CS-003 dilutions and the vehicle control. Incubate for the desired treatment duration.

  • Agonist Stimulation (for antagonist assays): If you are measuring the antagonistic effect, add a known concentration of an NK receptor agonist (e.g., Substance P) to the wells.

  • Functional Assay: Perform your chosen functional assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the response using a plate reader.

    • Plot the response against the logarithm of the CS-003 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 or EC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes how to evaluate the cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare CS-003 Dilutions: Prepare a range of CS-003 concentrations in culture medium as described in Protocol 1. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Treat the cells with the different concentrations of CS-003 and controls and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the CS-003 concentration to determine the cytotoxic concentration range.

Quantitative Data Summary

Parameter Value Reference
In Vitro Concentration Range 0.01 - 10 µMInositol phosphate formation assay
In Vivo Dose Range 0.01 - 3.0 mg/kgIntravenous injection
Solubility Soluble in DMSO-

Visualizing the Neurokinin Signaling Pathway

The following diagrams illustrate the general signaling pathway of neurokinin receptors and a typical experimental workflow for optimizing CS-003 concentration.

Neurokinin_Signaling_Pathway cluster_membrane Cell Membrane NK_Receptor NK Receptor (NK1, NK2, NK3) G_Protein Gq/11 NK_Receptor->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Tachykinin Tachykinin (e.g., Substance P) Tachykinin->NK_Receptor CS003 This compound CS003->NK_Receptor Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC DAG->PKC Ca_Release->PKC Downstream Downstream Signaling (e.g., MAPK) PKC->Downstream Cellular_Response Cellular Response (Inflammation, Neurotransmission) Downstream->Cellular_Response

Caption: Neurokinin Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stock Prepare CS-003 Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of CS-003 Prep_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Different Concentrations Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Functional_Assay Perform Functional Assay Treat_Cells->Functional_Assay Cytotoxicity_Assay Perform Cytotoxicity Assay Treat_Cells->Cytotoxicity_Assay Measure_Response Measure Response/ Viability Functional_Assay->Measure_Response Cytotoxicity_Assay->Measure_Response Plot_Data Plot Dose-Response Curve Measure_Response->Plot_Data Determine_Optimal Determine Optimal Concentration (IC50/EC50) Plot_Data->Determine_Optimal

Caption: Workflow for Optimizing CS-003 Concentration.

Preventing degradation of CS-003 Free base in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CS-003 Free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound in solution to prevent its degradation.

CS-003 is a potent triple neurokinin receptor antagonist with high affinity for human NK1, NK2, and NK3 receptors.[1] Its free base form, like many complex small molecules, can be susceptible to degradation in solution, potentially impacting experimental reproducibility and outcomes. The primary degradation pathways for compounds with similar functional groups include hydrolysis and oxidation.[2] This guide provides detailed answers to frequently asked questions and troubleshooting advice to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: The choice of solvent is critical for maintaining the stability of this compound. It is recommended to prepare high-concentration stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution into an appropriate buffer system immediately before use is advised. Avoid prolonged storage in aqueous or protic solvents like ethanol and methanol, as they can facilitate degradation pathways such as hydrolysis.[2]

Table 1: Solubility Profile of this compound

SolventSolubility (Approx.)Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions. Store desiccated.
Ethanol~10 mg/mLUse for immediate experimental use only; not for long-term storage.
Water< 0.1 mg/mLPractically insoluble. Requires co-solvents or formulation for aqueous use.
PBS (pH 7.4)< 0.1 mg/mLProne to precipitation and degradation. Prepare fresh before use.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For maximum stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or, ideally, at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture, which can compromise compound integrity.[3] Protect solutions from light by using amber vials or by wrapping vials in foil.

Q3: How do pH and temperature affect the stability of CS-003 in aqueous solutions?

A3: this compound is susceptible to pH-dependent degradation, particularly hydrolysis.[2] Both strongly acidic and basic conditions can accelerate the breakdown of the molecule. It is recommended to maintain the pH of aqueous experimental buffers within a neutral range (pH 6.5-7.5) where the compound is most stable. Elevated temperatures will also increase the rate of degradation.[4] Therefore, experiments should be conducted at the lowest practical temperature, and solutions should be kept on ice when possible.

Troubleshooting Guide

Problem 1: My CS-003 solution has turned a faint yellow color after storage.

  • Possible Cause: This may indicate oxidative degradation. The molecular structure of CS-003 contains moieties that could be susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light.[4]

  • Solution:

    • Confirm Degradation: Analyze the solution's purity using High-Performance Liquid Chromatography (HPLC) to confirm the presence of degradation products.

    • Preventive Measures: When preparing new stock solutions, use high-purity anhydrous DMSO. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen. Always store solutions protected from light.[2]

Problem 2: I'm observing a progressive loss of compound activity in my cell-based assays.

  • Possible Cause: This is a classic sign of compound instability in the aqueous assay medium. Hydrolysis, a reaction with water that cleaves chemical bonds, is a common degradation pathway for many drugs and can lead to a loss of biological activity.[2]

  • Solution:

    • Minimize Incubation Time: Reduce the time the compound spends in the aqueous medium before and during the assay. Prepare working solutions immediately before adding them to the cells.

    • Perform a Time-Course Experiment: To confirm instability, measure the compound's effect at different time points after its addition to the assay medium. A time-dependent decrease in activity suggests degradation.[3]

    • Optimize Buffer: Ensure the pH of your cell culture medium or buffer is within the optimal stability range (pH 6.5-7.5).

Problem 3: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer.

  • Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into a buffer, the compound may crash out of solution if its solubility limit is exceeded.

  • Solution:

    • Lower Final Concentration: The simplest approach is to reduce the final concentration of the compound in the assay.

    • Modify Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first and then serially diluting, ensuring rapid mixing at each step. Pre-warming the buffer slightly may also help, but must be balanced against the risk of thermal degradation.

    • Use a Co-solvent or Surfactant: In some cases, including a small percentage (e.g., 0.5-1%) of a biocompatible co-solvent or a non-ionic surfactant like Polysorbate 80 (Tween 80) in the final assay buffer can improve solubility.[5] However, this must be validated to ensure it doesn't interfere with the assay.

Visualizing Workflows and Pathways

To further assist researchers, the following diagrams illustrate key decision-making and experimental processes.

G start Issue: Loss of CS-003 Activity or Physical Change check_precip Precipitation Observed? start->check_precip check_color Color Change Observed? check_precip->check_color No solubility_issue Root Cause: Aqueous Solubility Exceeded check_precip->solubility_issue Yes check_activity Progressive Loss of Activity? check_color->check_activity No oxidation_issue Potential Root Cause: Oxidation check_color->oxidation_issue Yes hydrolysis_issue Potential Root Cause: Hydrolysis in Assay Medium check_activity->hydrolysis_issue Yes sol_action Action: 1. Lower Final Concentration 2. Modify Dilution Protocol 3. Consider Co-Solvents solubility_issue->sol_action ox_action Action: 1. Use Anhydrous DMSO 2. Purge with Inert Gas 3. Protect from Light oxidation_issue->ox_action hydro_action Action: 1. Prepare Solutions Fresh 2. Minimize Incubation Time 3. Confirm Buffer pH is 6.5-7.5 hydrolysis_issue->hydro_action

Caption: Troubleshooting Decision Tree for CS-003 Degradation.

G start Weigh CS-003 Solid dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot purge Optional: Purge with N2/Ar aliquot->purge seal Seal Tightly & Wrap in Foil purge->seal store Store at -80°C seal->store

Caption: Workflow for Preparing Stable Stock Solutions.

Experimental Protocols

Protocol 1: Recommended Solubilization for Stock Solution Preparation

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 20 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure all solid material has dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use amber glass or polypropylene vials. For optimal stability, purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing. Store immediately at -80°C.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity of CS-003 and detect potential degradation products.[6]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Procedure: Dilute a sample of the CS-003 solution in a 50:50 mixture of Acetonitrile:Water. Inject onto the column and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

References

Technical Support Center: CS-003 Free Base In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues encountered during the in vivo administration of CS-003 Free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

CS-003 is a potent and selective triple tachykinin receptor antagonist, targeting the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] Tachykinins, such as Substance P and Neurokinin A and B, are neuropeptides involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[3] By blocking these receptors, CS-003 can inhibit the biological effects of tachykinins.[1]

Q2: What are the main challenges in the in vivo administration of this compound?

As a free base with a high lipophilicity, indicated by a high calculated XLogP3 value, CS-003 is predicted to have low aqueous solubility.[4] This poor solubility can lead to several challenges during in vivo administration, including:

  • Difficulty in preparing dosing solutions: The compound may not readily dissolve in common aqueous vehicles like saline or phosphate-buffered saline (PBS).

  • Precipitation upon administration: The compound may precipitate out of solution when introduced into the physiological environment of the body, leading to inconsistent drug exposure and potential local irritation or toxicity.

  • Low and variable bioavailability: Poor dissolution in the gastrointestinal tract can limit oral absorption, resulting in low and unpredictable systemic exposure.[5]

Q3: A published study mentions administering CS-003 as a "solution in distilled water". Does this mean it is water-soluble?

A clinical study in asthmatic patients reported the oral administration of a single 200 mg dose of CS-003 as a "solution in distilled water".[6] This statement may seem to contradict the expectation of poor water solubility for a lipophilic free base. It is possible that the term "solution" was used in a broader sense in the publication's methodology section and that a specific formulation technique was employed to achieve dissolution. This could have involved pH adjustment or the use of a co-solvent that was subsequently diluted. Given the physicochemical properties of similar compounds, researchers should anticipate challenges with aqueous solubility and proactively consider appropriate formulation strategies.

Q4: What are the key physicochemical properties of this compound to consider for formulation development?

Understanding the physicochemical properties of this compound is crucial for developing a successful in vivo formulation.

PropertyValueImplication for In Vivo Administration
Molecular Weight 673.65 g/mol [4]A relatively large molecule, which can influence its diffusion and transport across biological membranes.
XLogP3 (Calculated) 4.7[4]Indicates high lipophilicity and predicts low aqueous solubility. This is a key parameter suggesting the need for solubility enhancement techniques.
Water Solubility Not experimentally determined in available literature. Predicted to be low based on high XLogP3.Direct measurement is highly recommended. If low, formulation strategies to improve solubility are necessary for most routes of administration.
pKa Not experimentally determined in available literature.As a free base, the pKa will determine its ionization state at different physiological pH values, which significantly impacts its solubility and absorption.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo administration of this compound.

IssueQuestionPossible Cause(s)Recommended Solution(s)
Poor Dissolution My this compound is not dissolving in my chosen vehicle. - Inappropriate vehicle selection.- Compound has low aqueous solubility.- Insufficient mixing or sonication.- Vehicle Selection: Start with a small amount of compound and test solubility in various pharmaceutically acceptable vehicles (see Formulation Strategies table below).- Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) before diluting with the aqueous vehicle. Ensure the final concentration of the organic solvent is within acceptable limits for the animal model.- pH Adjustment: For oral administration, if the compound has a basic pKa, dissolving it in an acidic solution (e.g., citrate buffer pH 3-5) can increase solubility.[5] For intravenous administration, the pH must be carefully controlled to be close to physiological pH to avoid precipitation and irritation.[5]- Mechanical Assistance: Use a vortex mixer or sonicator to aid dissolution.
Precipitation on Dilution or Injection The compound dissolves initially but precipitates when I dilute it or inject it. - Supersaturation of the dosing solution.- Change in pH or solvent composition upon injection into the bloodstream or tissues.- Reduce Concentration: Lower the concentration of the dosing solution if possible.- Use of Surfactants or Stabilizers: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) or a polymer (e.g., PVP, HPMC) in the formulation to maintain a stable dispersion and prevent precipitation.- Lipid-Based Formulations: For oral or parenteral routes, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or lipid nanocapsules to keep the drug in a solubilized state.[5]
High Variability in Efficacy or PK Data I am observing inconsistent results between animals. - Inconsistent dosing due to precipitation or non-homogenous suspension.- Variable oral bioavailability due to poor dissolution.- Individual animal differences.- Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Consider micronization to reduce particle size and improve suspension stability.- Optimize Formulation for Bioavailability: For oral studies, use a formulation known to enhance the absorption of poorly soluble drugs (e.g., SEDDS, solid dispersions).- Increase Animal Numbers: A larger group size can help to account for biological variability.
Local Irritation or Toxicity at Injection Site Animals are showing signs of discomfort or tissue damage after injection. - Precipitation of the drug at the injection site.- Use of high concentrations of organic solvents or harsh pH.- Formulation Optimization: Reformulate to a more biocompatible vehicle. Aim for a pH close to neutral for parenteral routes. Minimize the concentration of organic co-solvents.- Change Route of Administration: If possible, consider a different route of administration (e.g., oral gavage instead of subcutaneous injection).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration

This protocol provides a general method for preparing a co-solvent-based formulation suitable for intravenous injection in small animals. Note: The final concentration of the co-solvent should be tested for tolerability in the specific animal model.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • PEG 400, pharmaceutical grade

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO. For example, to prepare a 1 mg/mL final solution, you might start by dissolving 10 mg of CS-003 in 1 mL of DMSO to create a 10 mg/mL stock solution.

    • In a separate tube, prepare the vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.

    • Slowly add the CS-003/DMSO stock solution to the PEG 400/saline vehicle while vortexing to create the final dosing solution. The final concentration of DMSO should be kept low (e.g., <10%).

    • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary.

    • Sterile filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: In Vivo Efficacy Study in a Model of Neurogenic Inflammation

This protocol outlines a general workflow for evaluating the efficacy of this compound in an animal model of neurogenic inflammation, a process where tachykinins like Substance P play a key role.

  • Animal Model: Use a relevant animal model, for example, a model of carrageenan-induced paw edema in rats or mice.

  • Groups:

    • Vehicle control group

    • Positive control group (e.g., a known anti-inflammatory drug)

    • CS-003 treatment groups (at least 3 different dose levels)

  • Procedure:

    • Prepare the CS-003 formulation as described in Protocol 1 or using another suitable method.

    • Administer the vehicle, positive control, or CS-003 to the respective groups of animals via the chosen route (e.g., intravenous, intraperitoneal, or oral).

    • At a specified time after drug administration, induce inflammation by injecting carrageenan into the paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer.

    • At the end of the experiment, euthanize the animals and collect tissue samples for further analysis (e.g., histology, measurement of inflammatory markers).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvents A mixture of a water-miscible organic solvent with an aqueous vehicle.Simple to prepare, can achieve high drug concentrations.Potential for precipitation upon dilution, risk of toxicity with high concentrations of organic solvents.
pH Adjustment Modifying the pH of the vehicle to ionize the drug and increase its solubility.Effective for ionizable compounds, relatively simple.Risk of precipitation upon entering a different pH environment (e.g., the bloodstream), potential for tissue irritation.
Surfactants Using surface-active agents to form micelles that encapsulate the drug.Can significantly increase solubility and stability.Potential for toxicity, can affect drug distribution and metabolism.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the drug.Can improve solubility and stability, generally well-tolerated.Limited drug loading capacity, can be expensive.
Lipid-Based Formulations (e.g., SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in aqueous media.Enhances oral bioavailability by improving dissolution and lymphatic uptake.More complex to formulate and characterize.
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.Increases dissolution rate due to high surface area, suitable for parenteral and oral delivery.Requires specialized equipment for production (e.g., high-pressure homogenization, milling).

Mandatory Visualizations

Formulation_Decision_Tree start Start: Formulating this compound for In Vivo Study solubility_check Is CS-003 soluble in simple aqueous vehicles (saline, PBS)? start->solubility_check yes_soluble Proceed with simple aqueous formulation. solubility_check->yes_soluble Yes no_insoluble Solubility enhancement is required. solubility_check->no_insoluble No route What is the intended route of administration? no_insoluble->route oral Oral route->oral Oral parenteral Parenteral (IV, IP, SC) route->parenteral Parenteral oral_options Consider: - pH adjustment (acidic buffer) - Co-solvents - SEDDS - Nanosuspension oral->oral_options parenteral_options Consider: - Co-solvents (minimize concentration) - Cyclodextrins - Nanosuspension - Lipid emulsions parenteral->parenteral_options final_check Evaluate formulation for stability, tolerability, and efficacy. oral_options->final_check parenteral_options->final_check

Caption: Decision tree for selecting a formulation strategy for this compound.

CS003_Signaling_Pathway cluster_ligands Tachykinins cluster_receptors Tachykinin Receptors cluster_effects Downstream Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Inflammation Inflammation NK1R->Inflammation Pain Transmission Pain Transmission NK1R->Pain Transmission Smooth Muscle Contraction Smooth Muscle Contraction NK2R->Smooth Muscle Contraction NK3R->Pain Transmission CS-003 This compound CS-003->NK1R CS-003->NK2R CS-003->NK3R

Caption: Signaling pathway of tachykinins and the inhibitory action of CS-003.

References

Improving the efficacy of CS-003 Free base in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the efficacy of CS-003 Free base in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective triple tachykinin receptor antagonist.[1][2][3] It exerts its effects by competitively binding to and inhibiting the activity of three neurokinin (NK) receptors: NK1, NK2, and NK3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B), trigger downstream signaling cascades, primarily through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, leading to various physiological responses.

Q2: What are the typical in vitro and in vivo applications of this compound?

A2: In vitro, this compound is commonly used in cell-based assays to determine its antagonistic activity at the NK1, NK2, and NK3 receptors. A key application is the inositol phosphate (IP) formation assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective human neurokinin receptors.[3] In vivo, CS-003 has been utilized in models to assess its efficacy in neurokinin-mediated physiological responses, such as substance P-induced tracheal vascular hyperpermeability and neurokinin A-induced bronchoconstriction in guinea pigs.[3]

Q3: What are the reported binding affinities and functional potencies of this compound?

A3: this compound demonstrates high affinity for human NK1, NK2, and NK3 receptors. The reported inhibition constants (Ki) are 2.3 nM for NK1, 0.54 nM for NK2, and 0.74 nM for NK3.[3] In functional assays, it inhibits neurokinin-induced inositol phosphate formation with pA2 values of 8.7, 9.4, and 9.5 for NK1, NK2, and NK3 receptors, respectively.[3]

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced effects on the cells or assay components.

Troubleshooting Guides

This section addresses common challenges that may be encountered during experiments with this compound.

Issue 1: Low Potency or Lack of Inhibition in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the diluted working solutions for any signs of precipitation. If observed, consider lowering the final assay concentration or optimizing the solvent conditions.
Inadequate Pre-incubation Time Ensure a sufficient pre-incubation period of the cells with this compound before adding the agonist to allow for receptor binding.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess the stability of the compound in your specific assay medium over the time course of the experiment.
High Agonist Concentration Use an agonist concentration that is at or near its EC80 value for the functional assay. Excessively high agonist concentrations can overcome the competitive antagonism of CS-003.
Low Receptor Expression Verify the expression level of the target neurokinin receptor in your cell line. Low receptor density may lead to a reduced assay window and apparent lower potency of the antagonist.
Issue 2: High Background Signal or Non-Specific Effects
Possible Cause Troubleshooting Steps
Compound Aggregation At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.
Off-Target Effects To confirm that the observed effect is mediated by the target neurokinin receptor, consider using a structurally unrelated antagonist for the same receptor or a negative control compound that is structurally similar to CS-003 but inactive.
Solvent (DMSO) Effects Ensure that the final DMSO concentration is consistent across all wells, including controls. Run a vehicle control with the same final DMSO concentration to assess its impact on the assay.
Issue 3: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Steps
Hydrophobicity of the Free Base CS-003 is a free base, which can have limited aqueous solubility. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.
pH of the Buffer The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your assay buffer to find the optimal range for CS-003 solubility.[4]
Use of Co-solvents or Excipients In some cases, the use of co-solvents or solubility enhancers may be necessary. However, their compatibility with the specific assay system must be validated.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

ReceptorBinding Affinity (Ki, nM)Functional Antagonism (pA2)
Human NK12.38.7
Human NK20.549.4
Human NK30.749.5
Data from MedChemExpress, referencing Tsuchida H, et al. Eur J Pharmacol. 2008 May 31;586(1-3):306-12.[3]

Table 2: In Vivo Efficacy of CS-003 in Guinea Pig Models

AssayAgonistID50 (mg/kg, i.v.)
Tracheal Vascular HyperpermeabilitySubstance P0.13
BronchoconstrictionNeurokinin A0.040
BronchoconstrictionNeurokinin B0.063
Data from MedChemExpress, referencing Tsuchida H, et al. Eur J Pharmacol. 2008 May 31;586(1-3):306-12.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Inositol Phosphate (IP) Formation Assay in CHO Cells

Objective: To determine the functional antagonist activity of this compound at the NK1, NK2, or NK3 receptors.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into 24- or 48-well plates and grow to near confluency.

  • Radiolabeling: Label the cells by incubating overnight with myo-[³H]inositol in inositol-free medium.

  • Compound Treatment:

    • Wash the cells with a suitable assay buffer (e.g., HBSS supplemented with 10 mM LiCl).

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration (e.g., EC80) of the respective agonist (Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold stop solution (e.g., 0.5 M HCl).

    • Extract the inositol phosphates using a suitable method, such as chloroform/methanol extraction followed by anion-exchange chromatography.

  • Quantification: Measure the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis: Plot the inhibition of agonist-induced IP formation against the concentration of this compound to determine the IC50. The pA2 value can be calculated from the Schild regression.

Guinea Pig Tracheal Vascular Hyperpermeability Assay

Objective: To evaluate the in vivo efficacy of this compound in inhibiting Substance P-induced plasma extravasation in the trachea.

Methodology:

  • Animal Preparation: Anesthetize male guinea pigs.

  • Compound Administration: Administer this compound intravenously (i.v.) at various doses.

  • Induction of Hyperpermeability: After a short pre-treatment period (e.g., 5 minutes), intravenously inject a solution of Evans blue dye (to quantify plasma extravasation) followed by an intravenous injection of Substance P.

  • Sample Collection: After a set time (e.g., 30 minutes), perfuse the systemic circulation with saline to remove intravascular dye.

  • Dye Extraction: Excise the trachea and extract the extravasated Evans blue dye using a suitable solvent (e.g., formamide).

  • Quantification: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage inhibition of Substance P-induced dye extravasation for each dose of this compound and determine the ID50 value.

Guinea Pig Bronchoconstriction Assay

Objective: To assess the in vivo efficacy of this compound in preventing Neurokinin A- or Neurokinin B-induced bronchoconstriction.

Methodology:

  • Animal Preparation: Anesthetize and mechanically ventilate male guinea pigs. Monitor respiratory parameters such as pulmonary inflation pressure or airway resistance.[1][2][5]

  • Compound Administration: Administer this compound intravenously (i.v.) at various doses.

  • Induction of Bronchoconstriction: After a pre-treatment period (e.g., 5 minutes), administer an intravenous injection of Neurokinin A or Neurokinin B to induce bronchoconstriction.

  • Measurement of Response: Record the peak increase in pulmonary inflation pressure or airway resistance.

  • Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction for each dose of this compound and determine the ID50 value.

Visualizations

Signaling Pathway of Tachykinin Receptors

Tachykinin_Signaling cluster_membrane Cell Membrane NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gq Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor Binds Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Physiological_Response Physiological Response Ca_Release->Physiological_Response PKC_Activation->Physiological_Response CS003 This compound CS003->NK_Receptor Inhibits

Caption: Tachykinin receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Assay

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture CHO cells expressing NK receptor Cell_Plating 2. Plate cells in multi-well plates Cell_Culture->Cell_Plating Radiolabeling 3. Label cells with [³H]myo-inositol Cell_Plating->Radiolabeling Preincubation 4. Pre-incubate with This compound Radiolabeling->Preincubation Stimulation 5. Stimulate with agonist (e.g., Substance P) Preincubation->Stimulation Termination 6. Terminate reaction Stimulation->Termination Extraction 7. Extract inositol phosphates Termination->Extraction Quantification 8. Quantify radioactivity Extraction->Quantification Data_Analysis 9. Determine IC50 / pA2 Quantification->Data_Analysis

Caption: Workflow for determining the in vitro antagonist activity of this compound.

Logical Relationship for Troubleshooting Low Potency

Troubleshooting_Logic Start Low Potency Observed Check_Solubility Check for Precipitation Start->Check_Solubility Optimize_Solubility Optimize Buffer/Solvent Lower Concentration Check_Solubility->Optimize_Solubility Yes Check_Incubation Review Pre-incubation Time Check_Solubility->Check_Incubation No Resolved Potency Improved Optimize_Solubility->Resolved Increase_Incubation Increase Pre-incubation Time Check_Incubation->Increase_Incubation Inadequate Check_Compound_Stability Assess Compound Stability Check_Incubation->Check_Compound_Stability Adequate Increase_Incubation->Resolved Use_Fresh_Compound Use Freshly Prepared Solutions Check_Compound_Stability->Use_Fresh_Compound Degradation Suspected Check_Agonist_Conc Verify Agonist Concentration Check_Compound_Stability->Check_Agonist_Conc Stable Use_Fresh_Compound->Resolved Optimize_Agonist_Conc Use EC80 Agonist Concentration Check_Agonist_Conc->Optimize_Agonist_Conc Too High Check_Receptor_Expression Confirm Receptor Expression Check_Agonist_Conc->Check_Receptor_Expression Optimal Optimize_Agonist_Conc->Resolved Validate_Cell_Line Validate Cell Line Check_Receptor_Expression->Validate_Cell_Line Low/Unknown Check_Receptor_Expression->Resolved Sufficient Validate_Cell_Line->Resolved

Caption: A logical workflow for troubleshooting low potency of this compound in assays.

References

Technical Support Center: Refining Experimental Design for CS-003 Free Base Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with CS-003 Free base.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective triple tachykinin receptor antagonist. It exhibits high affinity for human neurokinin (NK) receptors, specifically NK1, NK2, and NK3.[1] Its mechanism of action involves blocking the signaling pathways activated by tachykinin neuropeptides, such as Substance P, Neurokinin A, and Neurokinin B. This antagonism has shown therapeutic potential in respiratory diseases associated with neurokinins.[1]

Q2: What are the key in vitro and in vivo effects of this compound?

A2: In vitro, CS-003 inhibits the formation of inositol phosphate induced by NK1, NK2, or NK3 receptor activation in a concentration-dependent manner.[1] In vivo, intravenous administration of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability, as well as neurokinin A- and neurokinin B-induced bronchoconstriction.[1]

Q3: How should I prepare stock solutions of this compound, and what are the common solubility challenges?

A3: As a free base, CS-003 may have limited aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced artifacts. If precipitation occurs upon dilution of the stock solution into aqueous buffers or media, consider preparing a less concentrated stock solution or using a co-solvent system. However, any co-solvent must be tested for its effects on the assay system.

Q4: How can I assess the stability of my this compound solutions?

A4: The stability of your compound in solution can be assessed by performing a time-course experiment. Prepare aliquots of your stock solution and store them under your typical experimental conditions (e.g., -20°C, 4°C, room temperature). At various time points (e.g., 24 hours, 1 week, 1 month), analyze an aliquot by a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main peak or the appearance of new peaks can indicate degradation.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Activity in a Cell-Based Functional Assay
  • Question: I am not observing the expected inhibitory effect of CS-003 in my cell-based assay, or the potency is much lower than reported values. What could be the cause?

  • Answer:

    • Compound Solubility: Poor solubility of the free base in your aqueous assay buffer is a common issue. Visually inspect for any precipitation after diluting your stock solution. Consider lowering the final assay concentration or optimizing the solvent conditions.

    • Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Overly confluent or sparse cells can lead to variable or weak responses.

    • Receptor Expression Levels: The level of NK receptor expression in your chosen cell line can significantly impact the observed potency. Verify the expression of NK1, NK2, and NK3 receptors in your cells.

    • Agonist Concentration: For antagonist assays, the concentration of the agonist used is critical. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

    • Incubation Time: The pre-incubation time with CS-003 before adding the agonist may need to be optimized to ensure the antagonist has reached equilibrium with the receptor.

Issue 2: High Variability in Experimental Replicates
  • Question: My replicate wells for the same concentration of CS-003 are showing highly variable results. What are the potential sources of this variability?

  • Answer:

    • Inconsistent Cell Plating: Uneven cell distribution across the plate can lead to significant well-to-well variability. Ensure a homogenous cell suspension and use proper plating techniques.

    • Compound Precipitation: Inconsistent precipitation of CS-003 in different wells can lead to variable effective concentrations. Ensure thorough mixing upon dilution.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, agonist, or detection reagents will introduce variability. Calibrate your pipettes and use a consistent technique.

    • Edge Effects: Wells on the edge of the microplate are more prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, consider not using the outermost wells for data collection and filling them with sterile buffer or media instead.

Data Presentation

Table 1: In Vitro and In Vivo Potency of this compound

ParameterReceptor/ModelValueReference
Ki (Inhibition Constant) Human NK1 Receptor2.3 nM[1]
Human NK2 Receptor0.54 nM[1]
Human NK3 Receptor0.74 nM[1]
pA2 (Functional Antagonism) NK1-induced Inositol Phosphate Formation8.7 µM[1]
NK2-induced Inositol Phosphate Formation9.4 µM[1]
NK3-induced Inositol Phosphate Formation9.5 µM[1]
ID₅₀ (In Vivo Efficacy) Substance P-induced Tracheal Vascular Hyperpermeability0.13 mg/kg (i.v.)[1]
Neurokinin A-induced Bronchoconstriction0.040 mg/kg (i.v.)[1]
Neurokinin B-induced Bronchoconstriction0.063 mg/kg (i.v.)[1]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for NK1 Receptor Antagonism

This protocol is designed to measure the ability of CS-003 to inhibit the increase in intracellular calcium elicited by a specific NK1 receptor agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • NK1 Receptor Agonist (e.g., Substance P).

  • This compound.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the NK1-expressing cells into the microplates at a pre-determined optimal density and culture overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of CS-003 in assay buffer. Add the diluted CS-003 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. Initiate reading and, after establishing a stable baseline, add the NK1 agonist at a final concentration of EC80.

  • Data Analysis: The change in fluorescence, indicating intracellular calcium concentration, is recorded over time. The inhibitory effect of CS-003 is calculated relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: Radioligand Binding Assay for Tachykinin Receptors

This protocol is for determining the binding affinity of CS-003 to NK1, NK2, and NK3 receptors through competition with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human NK1, NK2, or NK3 receptors.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3.

  • This compound.

  • Non-specific binding control (a high concentration of a known non-radiolabeled antagonist for the respective receptor).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), non-specific control, or varying concentrations of CS-003.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the CS-003 concentration. Determine the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_ligand Ligand Binding cluster_receptor Tachykinin Receptors cluster_signaling Intracellular Signaling Tachykinins (Substance P, NKA, NKB) Tachykinins (Substance P, NKA, NKB) NK1/NK2/NK3 Receptors NK1/NK2/NK3 Receptors Tachykinins (Substance P, NKA, NKB)->NK1/NK2/NK3 Receptors Activates This compound This compound This compound->NK1/NK2/NK3 Receptors Antagonizes Gq/11 Activation Gq/11 Activation NK1/NK2/NK3 Receptors->Gq/11 Activation PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Cellular Response Cellular Response Increased Intracellular Ca2+->Cellular Response G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare CS-003 Stock (e.g., 10 mM in DMSO) D Pre-incubate with CS-003 Dilutions A->D B Seed NK Receptor-Expressing Cells in 96-well plate C Load Cells with Calcium-Sensitive Dye B->C C->D E Stimulate with NK Agonist (e.g., Substance P at EC80) D->E F Measure Fluorescence Change (FLIPR) E->F G Calculate % Inhibition F->G H Generate Dose-Response Curve and Determine IC50 G->H G cluster_troubleshooting Troubleshooting Logic Start Low Potency or No Activity Observed Check_Solubility Is Compound Precipitating? Start->Check_Solubility Optimize_Solvent Optimize Solvent or Lower Concentration Check_Solubility->Optimize_Solvent Yes Check_Cells Are Cells Healthy and at Optimal Density? Check_Solubility->Check_Cells No End Re-run Experiment Optimize_Solvent->End Optimize_Cells Optimize Cell Culture and Plating Check_Cells->Optimize_Cells No Check_Agonist Is Agonist Concentration Correct (EC80)? Check_Cells->Check_Agonist Yes Optimize_Cells->End Optimize_Agonist Re-titrate Agonist and Determine EC80 Check_Agonist->Optimize_Agonist No Check_Agonist->End Yes Optimize_Agonist->End

References

Technical Support Center: CS-003 Free Base Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during experiments with CS-003 Free base.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent triple tachykinin receptor antagonist.[1][2][3][4] It exhibits high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2][3][4] Its potential therapeutic applications are being explored for respiratory diseases associated with neurokinins.[1][2]

2. What are the physical and chemical properties of this compound?

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 191672-52-3[1][3][5]
Molecular Formula C₃₄H₃₈Cl₂N₂O₆S[5][6]
Molecular Weight 673.6 g/mol [5]
Solubility Soluble in DMSO (10 mM)[6]
Storage Recommended to store as per the Certificate of Analysis; generally at room temperature in the continental US.[1]

3. What is the mechanism of action of this compound?

This compound functions as an antagonist for three neurokinin receptors: NK1, NK2, and NK3.[1][2][7] By blocking these receptors, it inhibits the biological effects of tachykinins like Substance P, Neurokinin A, and Neurokinin B.[1] This antagonism has been shown to inhibit responses such as bronchoconstriction and vascular hyperpermeability in preclinical models.[1]

4. What are the reported biological activities of this compound?

In vitro and in vivo studies have demonstrated the following activities:

Assay TypeReceptor/ModelParameterValueReference
In Vitro Human NK1 ReceptorKᵢ2.3 nM[1][2]
Human NK2 ReceptorKᵢ0.54 nM[1][2]
Human NK3 ReceptorKᵢ0.74 nM[1][2]
Inositol Phosphate FormationNK1pA₂8.7 µM
Inositol Phosphate FormationNK2pA₂9.4 µM
Inositol Phosphate FormationNK3pA₂9.5 µM
In Vivo Substance P-induced tracheal vascular hyperpermeabilityID₅₀0.13 mg/kg (i.v.)[1][2]
Neurokinin A-induced bronchoconstrictionID₅₀0.040 mg/kg (i.v.)[1][2]
Neurokinin B-induced bronchoconstrictionID₅₀0.063 mg/kg (i.v.)[1][2]

Troubleshooting Guides

This section addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Poor Solubility in Aqueous Buffers

  • Question: I am having difficulty dissolving this compound in my aqueous assay buffer. What can I do?

  • Answer: Free base compounds, particularly those with complex structures like CS-003, often exhibit poor solubility in aqueous solutions. As the free base form is less polar than its salt form, it is generally more soluble in organic solvents.[8]

    • Recommendation 1: Use an organic solvent for stock solution. Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6]

    • Recommendation 2: Serial dilution. Perform serial dilutions of the DMSO stock solution into your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and below a threshold that could cause toxicity or off-target effects (typically <0.5% v/v for most cell-based assays).

    • Recommendation 3: pH adjustment. The solubility of a free base can sometimes be increased by lowering the pH of the solution, which protonates the basic nitrogen atoms and forms a more soluble salt in situ.[8] However, this should be done with caution as it may affect the stability of the compound or the biological system. It is advisable to first determine the pKa of the compound.

Issue 2: Compound Precipitation During Experiment

  • Question: My this compound precipitates out of solution during my experiment. How can I prevent this?

  • Answer: Precipitation can occur if the compound's solubility limit is exceeded in the final experimental medium.

    • Recommendation 1: Check final solvent concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility.

    • Recommendation 2: Use a carrier protein. In some cell culture experiments, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.

    • Recommendation 3: Re-evaluate the working concentration. If precipitation persists, it may be necessary to use a lower working concentration of this compound.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing high variability in my results between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.

    • Recommendation 1: Fresh dilutions. Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Recommendation 2: Homogeneity of the solution. Ensure the compound is completely dissolved and the solution is homogenous before adding it to the experimental system. Vortexing the solution can help.

    • Recommendation 3: Stability in media. Assess the stability of this compound in your specific experimental media over the time course of the experiment. The compound may degrade, leading to a loss of activity.

    • Recommendation 4: Adsorption to plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Using low-adhesion plastics or pre-rinsing materials with the experimental buffer may mitigate this.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a precise amount of this compound powder into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Cell-Based Assay

  • Objective: To evaluate the effect of this compound on a cellular response mediated by tachykinin receptors.

  • Materials:

    • Cells expressing NK1, NK2, or NK3 receptors

    • Appropriate cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • Tachykinin receptor agonist (e.g., Substance P, Neurokinin A, or Neurokinin B)

    • Assay-specific reagents (e.g., for measuring intracellular calcium or inositol phosphate)

  • Procedure:

    • Plate the cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the assay buffer or cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Pre-incubate the cells with the compound for a specific period (e.g., 30 minutes) to allow for receptor binding.

    • Add the tachykinin receptor agonist at a predetermined concentration (e.g., EC₅₀) to all wells except for the negative control.

    • Incubate for the appropriate time required for the cellular response to occur.

    • Measure the cellular response using the specific assay method (e.g., fluorescence-based calcium imaging or a biochemical assay for inositol phosphate).

    • Analyze the data to determine the inhibitory effect of this compound.

Visualizations

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin NK_Receptor NK1/NK2/NK3 Receptor Tachykinin->NK_Receptor G_Protein Gq/11 NK_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release induces Cellular_Response Cellular Response (e.g., Contraction, Secretion) PKC->Cellular_Response Ca_Release->Cellular_Response CS_003 This compound (Antagonist) CS_003->NK_Receptor inhibits Experimental_Workflow Start Start Prep_Stock Prepare CS-003 Stock Solution (DMSO) Start->Prep_Stock Cell_Culture Culture Cells (Expressing NK Receptors) Start->Cell_Culture Dilutions Prepare Serial Dilutions of CS-003 & Controls Prep_Stock->Dilutions Pre_Incubation Pre-incubate Cells with CS-003 Cell_Culture->Pre_Incubation Dilutions->Pre_Incubation Agonist_Stimulation Stimulate with Tachykinin Agonist Pre_Incubation->Agonist_Stimulation Measure_Response Measure Cellular Response (e.g., Calcium Flux) Agonist_Stimulation->Measure_Response Data_Analysis Data Analysis (IC50 Calculation) Measure_Response->Data_Analysis End End Data_Analysis->End

References

How to improve the signal-to-noise ratio in CS-003 Free base assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their CS-003 Free base assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in this compound assays?

High background noise can originate from several sources in fluorescence-based assays.[1] These can be broadly categorized into two main groups:

  • Instrument-related background: This includes noise from the light source, camera, or detector of the microplate reader.[1][2] This type of noise tends to be relatively constant.[1]

  • Sample-related background: This is a more common and variable source of noise, which includes:

    • Autofluorescence: Endogenous fluorescence from the sample components, such as cell media (especially those containing phenol red), serum, or the test compounds themselves.[1][3]

    • Nonspecific Binding: The binding of the fluorescently labeled detection reagent to surfaces of the microplate wells or to other proteins in the assay well instead of the intended target.[1][4]

    • Unbound Reagents: Residual fluorescent probes that have not been washed away effectively.[1][5]

    • Contaminated Reagents: Buffers or other reagents contaminated with fluorescent substances.[4]

Q2: How can I reduce autofluorescence in my assay?

To minimize autofluorescence, consider the following strategies:

  • Use Phenol Red-Free Media: If working with cell-based assays, switch to a culture medium that does not contain phenol red, as it is a known source of autofluorescence.[3]

  • Select Appropriate Microplates: Use black microplates for fluorescence assays as they are designed to reduce background and prevent crosstalk between wells.[3]

  • Wavelength Selection: If possible, use fluorophores that excite and emit at longer wavelengths (red-shifted dyes, >570 nm) to avoid the natural autofluorescence of many biological molecules, which typically occurs in the green spectrum.[3]

  • Background Subtraction: Measure the fluorescence of control wells that contain all assay components except for the analyte or the fluorescent probe and subtract this value from the experimental wells.

Q3: My signal is weak. How can I increase it?

A weak signal can be as problematic as high background. Here are some ways to enhance your signal:

  • Optimize Reagent Concentrations: The concentration of key reagents like the fluorescent probe and the target molecule can significantly impact signal intensity. It is crucial to titrate these reagents to find the optimal concentrations that yield a robust signal without increasing the background.[6][7]

  • Check Excitation and Emission Wavelengths: Ensure that the filter set on your microplate reader is appropriate for the fluorophore being used.

  • Increase Incubation Times: Extending the incubation time of the detection antibody or fluorescent substrate may lead to a stronger signal. However, this needs to be optimized to avoid a concurrent increase in background.[8]

  • Enzyme-Based Amplification: If applicable to your assay format, consider using an enzyme-conjugated detection method (like HRP with a fluorescent substrate) to amplify the signal.[9]

Q4: What is the importance of blocking and washing steps?

Proper blocking and washing are critical for reducing nonspecific binding and removing unbound reagents, both of which are major contributors to high background.[4][5]

  • Blocking: Incubating the microplate with a blocking buffer (e.g., a solution of bovine serum albumin (BSA) or non-fat dry milk) saturates the nonspecific binding sites on the well surface.[4] The choice of blocking agent and its concentration may need to be optimized.[4][9]

  • Washing: Thorough washing between incubation steps is essential to remove any unbound fluorescent molecules.[5] Increasing the number of wash cycles or the volume of wash buffer can help reduce background noise.[4][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Insufficient blockingOptimize the blocking buffer by testing different agents (e.g., BSA, casein) and concentrations. Increase the blocking incubation time.[4][5]
Inadequate washingIncrease the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.[5]
High concentration of detection reagentPerform a titration of the fluorescently labeled antibody or probe to determine the optimal concentration that maximizes signal-to-noise ratio.[1][8]
AutofluorescenceUse phenol red-free media for cell-based assays.[3] Use black-walled microplates.[3] If possible, use red-shifted fluorophores.[3]
Contaminated reagentsUse fresh, high-quality reagents and buffers. Filter-sterilize buffers to remove particulate matter.[4]
Low Signal Intensity Suboptimal reagent concentrationTitrate the capture and detection reagents to find their optimal working concentrations.[7]
Incorrect instrument settingsVerify that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore. Optimize the gain setting of the detector.
Short incubation timesIncrease the incubation times for the binding and detection steps. This should be optimized to avoid increasing the background.[8]
Inactive enzyme or reagentCheck the expiration dates and storage conditions of all reagents. Test the activity of enzymes or the fluorescence of probes separately.
High Well-to-Well Variability Inconsistent pipettingUse calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for better precision.
Edge effectsAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media.
Cell plating inconsistency (for cell-based assays)Ensure a uniform cell suspension before plating and use a consistent plating technique to achieve even cell distribution.

Experimental Protocols

General Protocol for a this compound Binding Assay (Fluorescence Polarization)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular system.

  • Reagent Preparation:

    • Prepare a 2X stock of the fluorescently labeled tracer in assay buffer.

    • Prepare a 2X stock of the target protein (binder) in assay buffer.

    • Prepare a serial dilution of the this compound compound in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the CS-003 compound dilutions or vehicle control to the wells of a black, low-binding microplate.

    • Add 25 µL of the 2X target protein solution to all wells except for the "no protein" control wells. Add 25 µL of assay buffer to the "no protein" wells.

    • Incubate for 30 minutes at room temperature.

    • Add 25 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Optimization of Reagent Concentrations (Checkerboard Titration)

To find the optimal concentrations of the tracer and binder, a checkerboard titration is recommended.[6]

Binder Conc. 1 Binder Conc. 2 Binder Conc. 3 Binder Conc. 4 No Binder
Tracer Conc. A S/NS/NS/NS/NBackground
Tracer Conc. B S/NS/NS/NS/NBackground
Tracer Conc. C S/NS/NS/NS/NBackground
Tracer Conc. D S/NS/NS/NS/NBackground

S/N: Signal-to-Noise Ratio

The goal is to identify the combination of tracer and binder concentrations that provides the largest assay window (difference in signal between bound and free tracer) with the lowest variability.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Steps cluster_readout Detection & Analysis prep_reagents Prepare Reagents (CS-003, Target, Tracer) plate_setup Dispense CS-003/ Vehicle to Plate prep_reagents->plate_setup add_target Add Target Protein plate_setup->add_target incubate1 Incubate add_target->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate add_tracer->incubate2 read_plate Read Plate (Fluorescence) incubate2->read_plate analyze_data Analyze Data (Calculate S/N) read_plate->analyze_data

Caption: A typical experimental workflow for a this compound assay.

troubleshooting_logic cluster_reagents Reagent Optimization cluster_protocol Protocol Steps cluster_sample Sample Properties start High Background Noise? check_reagent_conc Titrate Detection Reagent start->check_reagent_conc Yes end_node Signal-to-Noise Improved start->end_node No check_reagent_quality Use Fresh Reagents check_reagent_conc->check_reagent_quality optimize_blocking Optimize Blocking (Agent, Time) check_reagent_quality->optimize_blocking improve_washing Increase Wash Steps/ Volume optimize_blocking->improve_washing check_autofluorescence Check for Autofluorescence improve_washing->check_autofluorescence check_autofluorescence->end_node

Caption: A logical troubleshooting workflow for high background noise issues.

References

Validation & Comparative

Validating the Antagonist Activity of CS-003 Free Base: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist activity of CS-003 Free base against selective antagonists for the tachykinin receptors NK1, NK2, and NK3. Experimental data from in vitro binding and functional assays, as well as in vivo studies, are presented to offer a comprehensive performance evaluation. Detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflow are included to support researchers in their study design and data interpretation.

Introduction to Tachykinin Receptor Antagonism

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their biological effects by binding to three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts. Consequently, tachykinin receptor antagonists are of significant interest for the development of novel therapeutics for a range of diseases.

This compound is a potent triple antagonist of all three tachykinin receptors. This guide compares its activity with three selective antagonists: Aprepitant (NK1), Saredutant (NK2), and Osanetant (NK3).

Comparative Analysis of Antagonist Activity

The antagonist properties of this compound and the selected selective antagonists have been characterized using a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for each compound.

In Vitro Binding Affinity (Ki, nM)

Binding affinity is a measure of how tightly an antagonist binds to its target receptor. It is typically determined through competitive radioligand binding assays, where the antagonist competes with a radiolabeled ligand for binding to the receptor. The Ki value represents the inhibition constant, with a lower Ki indicating a higher binding affinity.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)
This compound 2.3 0.54 0.74
Aprepitant~0.1>1000>1000
Saredutant>1000~0.5>1000
Osanetant>1000>1000~0.8

Note: The Ki values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

In Vitro Functional Antagonism (pA2)

Functional antagonist activity is assessed by the ability of a compound to inhibit the biological response induced by an agonist. The pA2 value is a measure of the antagonist's potency, derived from the Schild plot. A higher pA2 value indicates greater potency. A common method for assessing the functional activity of tachykinin receptor antagonists is the inositol phosphate (IP) accumulation assay, as tachykinin receptors are coupled to the Gq signaling pathway, which leads to the production of inositol phosphates.

CompoundNK1 pA2NK2 pA2NK3 pA2
This compound 8.7 9.4 9.5
AprepitantHigh (Specific values vary)NegligibleNegligible
SaredutantNegligibleHigh (Specific values vary)Negligible
OsanetantNegligibleNegligibleHigh (Specific values vary)

Note: pA2 values are highly dependent on the specific assay conditions, including the agonist and cell system used.

In Vivo Efficacy (ID50, mg/kg)

In vivo efficacy demonstrates the ability of an antagonist to inhibit a physiological response in a living organism. For tachykinin antagonists with potential applications in respiratory diseases, a common in vivo model is the measurement of inhibition of agonist-induced bronchoconstriction. The ID50 value represents the dose of the antagonist required to inhibit the response by 50%.

CompoundIn Vivo ModelID50 (mg/kg)
This compound Substance P-induced bronchoconstriction (guinea pig) 0.13
This compound NKA-induced bronchoconstriction (guinea pig) 0.040
This compound NKB-induced bronchoconstriction (guinea pig) 0.063
SaredutantNKA-induced bronchoconstriction (asthmatics)Orally active at 100 mg
OsanetantSenktide-induced turning behavior (gerbils)3-10 (p.o.)

Note: In vivo data is highly model-dependent, and direct comparison of ID50 values across different models and species should be interpreted with caution.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to NK1, NK2, or NK3 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand: [³H]-Substance P (for NK1), [¹²⁵I]-NKA (for NK2), or [¹²⁵I]-MePhe⁷-NKB (for NK3).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][4][5]

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional antagonist activity of a compound by quantifying its ability to block agonist-induced Gq protein signaling.

Objective: To determine the potency (pA2) of a test compound in inhibiting agonist-induced inositol phosphate accumulation in cells expressing NK1, NK2, or NK3 receptors.

Materials:

  • Cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Agonist: Substance P (for NK1), Neurokinin A (for NK2), or Senktide (for NK3).

  • Test compound (e.g., this compound) at various concentrations.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.

  • IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of the appropriate agonist in the presence of LiCl.

  • Incubate for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

  • Incubate to allow for the competitive immunoassay to reach equilibrium.

  • Read the HTRF signal on a compatible plate reader.

  • Generate dose-response curves for the antagonist in the presence of the agonist.

  • Calculate the pA2 value from a Schild plot analysis.[6][7][8][9][10][11]

In Vivo Bronchoconstriction Assay (Guinea Pig Model)

This assay evaluates the in vivo efficacy of an antagonist in a relevant disease model.

Objective: To determine the ability of a test compound to inhibit bronchoconstriction induced by a tachykinin agonist in anesthetized guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheal cannula and ventilator.

  • Pressure transducer to measure pulmonary inflation pressure.

  • Tachykinin agonist (e.g., Substance P, NKA, or NKB).

  • Test compound (e.g., this compound) administered intravenously or intratracheally.

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.

  • Mechanically ventilate the animal at a constant volume and frequency.

  • Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

  • Administer the test compound at various doses.

  • After a set pre-treatment time, administer the tachykinin agonist intravenously to induce bronchoconstriction.

  • Measure the peak increase in pulmonary inflation pressure.

  • Generate dose-response curves for the antagonist's inhibition of the agonist-induced bronchoconstriction.

  • Calculate the ID50 value, the dose of the antagonist that causes a 50% inhibition of the maximum bronchoconstrictor response.[12][13][14][15][16]

Visualizing the Molecular Pathway and Experimental Design

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of tachykinin peptides to their respective Gq-protein coupled receptors, leading to the physiological responses that are targeted by antagonists like CS-003.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cell_Response PKC->Cell_Response Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Antagonist_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Competitive Radioligand Binding Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Functional_Assay Functional Assay (e.g., Inositol Phosphate Accumulation) pA2_Value Determine pA2 (Functional Potency) Functional_Assay->pA2_Value Animal_Model Disease-Relevant Animal Model (e.g., Bronchoconstriction) Ki_Value->Animal_Model Informs Dose Selection pA2_Value->Animal_Model Informs Dose Selection Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study ID50_Value Determine ID50 (In Vivo Efficacy) Efficacy_Study->ID50_Value Lead_Compound Test Compound (this compound) Lead_Compound->Binding_Assay Lead_Compound->Functional_Assay

References

A Comparative Analysis of CS-003 Free Base and Other Neurokinin (NK) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the triple neurokinin (NK) receptor antagonist, CS-003 Free base, with other selective and broad-spectrum NK receptor antagonists. The information presented herein is intended to assist researchers in evaluating the pharmacological profile of CS-003 in the context of other available research compounds.

Introduction to Neurokinin Receptors and Their Antagonists

Neurokinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors that are activated by the tachykinin neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are implicated in a wide range of physiological and pathological processes, including inflammation, pain, and respiratory diseases. Consequently, antagonists of these receptors are valuable tools for both basic research and drug development.

This compound is a potent triple tachykinin receptor antagonist, demonstrating high affinity for all three human neurokinin receptors.[1] This broad-spectrum activity distinguishes it from selective antagonists that target a single receptor subtype. This guide will compare the in vitro binding and functional activity of this compound with representative selective antagonists for the NK1, NK2, and NK3 receptors, as well as another triple antagonist.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of this compound and other selected neurokinin receptor antagonists. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions. Direct, head-to-head comparative studies are limited, and thus, these values should be interpreted with this consideration in mind.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)Receptor SelectivityReference
This compound 2.30.540.74Triple[1]
Aprepitant 0.14500300NK1 Selective[2]
Saredutant (SR48968) >10000.6>1000NK2 Selective
SB-222200 >100002504.4NK3 Selective
SCH 206272 2.10.81.3Triple

Table 1: Comparison of in vitro binding affinities (Ki) of neurokinin receptor antagonists.

Signaling Pathways of Neurokinin Receptors

Activation of NK1, NK2, and NK3 receptors by their endogenous ligands initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

Neurokinin Receptor Signaling Pathway cluster_membrane Plasma Membrane NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Tachykinin Tachykinin (Substance P, NKA, NKB) Tachykinin->NK_Receptor Binds to Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: General signaling pathway for neurokinin receptors.

Experimental Protocols

The pharmacological data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments: the radioligand binding assay and the inositol phosphate accumulation assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target NK receptor Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [125I]-Substance P for NK1) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (e.g., CS-003) Compound_Prep->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure Measure radioactivity on filters Wash->Measure IC50 Determine IC50 value (concentration of compound that inhibits 50% of radioligand binding) Measure->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the human NK1, NK2, or NK3 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Substance P for NK1, [¹²⁵I]-NKA for NK2, or [¹²⁵I]-[MePhe⁷]-NKB for NK3) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling molecule of NK receptor activation.

Detailed Protocol:

  • Cell Culture and Labeling: Cells expressing the target NK receptor are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Agonist Stimulation: A fixed concentration of an appropriate NK receptor agonist (e.g., Substance P for NK1, NKA for NK2, or NKB for NK3) is added to the cells to stimulate the production of inositol phosphates.

  • Assay Termination and Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.

  • Separation of Inositol Phosphates: The total inositol phosphates are separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is determined, and parameters such as the IC50 or pA2 value can be calculated to quantify the antagonist's potency.

Conclusion

This compound is a potent triple neurokinin receptor antagonist with high affinity for NK1, NK2, and NK3 receptors. Its broad-spectrum activity offers a comprehensive tool for investigating the roles of the tachykinin system in various physiological and disease models. In comparison to selective antagonists, CS-003 provides the advantage of simultaneously blocking all three receptor subtypes, which may be beneficial in conditions where multiple tachykinins are involved. The choice between a triple antagonist like CS-003 and a selective antagonist will depend on the specific research question and the desired pharmacological intervention. The experimental protocols provided offer a foundation for the in vitro characterization and comparison of these and other neurokinin receptor antagonists.

References

A Comparative Guide to the Triple Tachykinin Receptor Antagonist CS-003 Free Base and Selective NK1, NK2, and NK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin receptor modulation, researchers are faced with a choice between broad-spectrum antagonists and highly selective inhibitors. This guide provides a comprehensive comparison of CS-003 Free base, a triple antagonist of neurokinin (NK) receptors NK1, NK2, and NK3, with prominent selective inhibitors for each of these receptors. This objective overview is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs by presenting key experimental data, detailed methodologies, and relevant signaling pathways.

Introduction to Tachykinin Receptors and Their Antagonists

Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key players in a multitude of physiological and pathological processes.[1][2] Their actions are mediated through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1] These receptors are implicated in inflammation, pain transmission, smooth muscle contraction, and various neurological functions.[2][3] Consequently, antagonists of these receptors are valuable research tools and potential therapeutic agents.

This compound is a potent, non-peptide antagonist that exhibits high affinity for all three human tachykinin receptors, making it a valuable tool for investigating the combined effects of NK receptor blockade.[4][5] In contrast, selective inhibitors are designed to target a single receptor subtype, allowing for the dissection of the specific roles of NK1, NK2, or NK3 in biological systems.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and selected specific inhibitors of NK1, NK2, and NK3 receptors. It is important to note that the data presented are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Comparative Binding Affinities (Ki, nM)
CompoundNK1 Affinity (Ki, nM)NK2 Affinity (Ki, nM)NK3 Affinity (Ki, nM)Selectivity Profile
This compound 2.3[4][5]0.54[4][5]0.74[4][5]Triple Antagonist
Aprepitant 0.12[6]> 4500[7]~300[7]NK1 Selective
Netupitant 1.0[6]> 1000-fold vs NK1[5]> 1000-fold vs NK1[5]NK1 Selective
Rolapitant 0.66[8]> 1000-fold vs NK1[2]> 1000-fold vs NK1[2]NK1 Selective
GR 159897 Negligible activity (pKi < 5.3)[9]pKi = 9.5 (CHO cells)[9]Negligible activity (pKi < 5)[9]NK2 Selective
Fezolinetant > 450-fold vs NK3[10]> 450-fold vs NK3[10]19.9 - 22.1[3][10]NK3 Selective
Table 2: Comparative Functional Antagonism
CompoundAssayFunctional Potency
This compound Inositol Phosphate Formation (CHO cells)pA2: 8.7 (NK1), 9.4 (NK2), 9.5 (NK3)[4]
GR 159897 Guinea Pig Trachea ContractionpA2: 8.7[9][11]
Table 3: Comparative In Vivo Efficacy
CompoundAnimal Model & AssayEfficacy
This compound Guinea Pig Bronchoconstriction (Substance P-induced)ID50: 0.13 mg/kg (i.v.)[4]
This compound Guinea Pig Bronchoconstriction (NKA-induced)ID50: 0.040 mg/kg (i.v.)[4]
This compound Guinea Pig Bronchoconstriction (NKB-induced)ID50: 0.063 mg/kg (i.v.)[4]

Experimental Protocols

Inositol Phosphate Accumulation Assay

This assay is a common method to determine the functional activity of antagonists for Gq-coupled receptors like the tachykinin receptors.

Objective: To measure the ability of an antagonist to inhibit agonist-induced production of inositol phosphates.

General Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor are cultured in appropriate media.

  • Labeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., CS-003) for a defined period.

  • Agonist Stimulation: A specific tachykinin agonist (e.g., Substance P for NK1, Neurokinin A for NK2, or Neurokinin B for NK3) is added to stimulate the receptor and induce the production of inositol phosphates.

  • Extraction: The reaction is terminated, and the cells are lysed. The total inositol phosphates are extracted.

  • Quantification: The amount of [³H]-inositol phosphates is quantified using scintillation counting.

  • Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in agonist-induced inositol phosphate accumulation. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.[4][12][13]

Guinea Pig Bronchoconstriction Assay

This in vivo assay assesses the ability of an antagonist to inhibit bronchoconstriction induced by tachykinin receptor agonists.

Objective: To evaluate the in vivo efficacy of an antagonist in preventing agonist-induced airway narrowing.

General Methodology:

  • Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for intravenous drug administration.

  • Measurement of Bronchoconstriction: Changes in pulmonary resistance or insufflation pressure are measured as an index of bronchoconstriction.

  • Antagonist Administration: The antagonist (e.g., CS-003) is administered intravenously at various doses.

  • Agonist Challenge: After a set time following antagonist administration, a specific tachykinin agonist (Substance P, NKA, or NKB) is administered intravenously to induce bronchoconstriction.

  • Data Collection: The resulting increase in pulmonary resistance or insufflation pressure is recorded.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced bronchoconstriction. The ID50 value, the dose of the antagonist that causes a 50% inhibition of the agonist-induced response, is determined.[4][14][15]

Signaling Pathways and Experimental Workflows

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor superfamily and primarily couple to the Gq/11 class of G-proteins.[8][10][16]

Tachykinin Receptor Signaling Pathway

Upon binding of their respective endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), the receptors undergo a conformational change, leading to the activation of the associated Gq protein.[16][17] The activated Gαq subunit then stimulates phospholipase C (PLC).[18][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][20] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1][17] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[21]

Tachykinin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (SP, NKA, NKB) NK_Receptor NK Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor binds Gq Gq Protein NK_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Tachykinin Receptor Signaling Pathway.

Experimental Workflow: In Vitro Functional Antagonism Assay

The following diagram illustrates the general workflow for determining the functional potency of a tachykinin receptor antagonist using an in vitro assay such as the inositol phosphate accumulation assay.

In_Vitro_Workflow A Cell Culture (CHO cells expressing NK receptor) B Radiolabeling (with [³H]inositol) A->B C Antagonist Incubation (e.g., CS-003 or selective inhibitor) B->C D Agonist Stimulation (e.g., Substance P) C->D E Extraction of Inositol Phosphates D->E F Quantification (Scintillation Counting) E->F G Data Analysis (pA2 determination) F->G

Caption: In Vitro Functional Antagonism Workflow.

Logical Relationship: Broad vs. Selective Inhibition

The choice between a triple antagonist like CS-003 and a selective inhibitor depends on the research question. This diagram illustrates the relationship between these approaches.

Logic_Diagram cluster_broad Broad-Spectrum Approach cluster_selective Selective Approach Tachykinin_System Tachykinin System NK1 NK1 Receptor Tachykinin_System->NK1 NK2 NK2 Receptor Tachykinin_System->NK2 NK3 NK3 Receptor Tachykinin_System->NK3 CS003 This compound (Triple Antagonist) CS003->NK1 inhibits CS003->NK2 inhibits CS003->NK3 inhibits Selective_NK1 Selective NK1 Inhibitor (e.g., Aprepitant) Selective_NK1->NK1 selectively inhibits Selective_NK2 Selective NK2 Inhibitor (e.g., GR 159897) Selective_NK2->NK2 selectively inhibits Selective_NK3 Selective NK3 Inhibitor (e.g., Fezolinetant) Selective_NK3->NK3 selectively inhibits

Caption: Broad vs. Selective Tachykinin Inhibition.

Conclusion

This compound offers a potent tool for the simultaneous blockade of all three tachykinin receptors, which is advantageous for studying the overall contribution of the tachykinin system in various physiological and disease models. Its high affinity for NK1, NK2, and NK3 receptors makes it a valuable compound for investigating conditions where multiple tachykinin pathways are implicated.

On the other hand, selective inhibitors such as aprepitant (NK1), GR 159897 (NK2), and fezolinetant (NK3) are indispensable for elucidating the specific functions of each receptor subtype. The high selectivity of these compounds allows for a more nuanced understanding of the individual roles of NK1, NK2, and NK3 receptors in complex biological processes.

The choice between this compound and a selective inhibitor will ultimately be guided by the specific aims of the research. For studies investigating the global effects of tachykinin receptor blockade, CS-003 is an excellent choice. For dissecting the contribution of a single receptor pathway, a selective inhibitor is the more appropriate tool. This guide, by presenting comparative data and methodologies, aims to facilitate this decision-making process for the scientific community.

References

A Comparative Guide to Nadofaragene Firadenovec (CS-003) for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nadofaragene firadenovec (Adstiladrin®), evaluated in the pivotal Phase 3 Study CS-003, with other therapeutic alternatives for high-risk, Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC). The information presented herein is intended to support research and drug development efforts by providing objective performance data, detailed experimental methodologies, and visual representations of key biological and procedural pathways.

Executive Summary

Nadofaragene firadenovec is a non-replicating adenoviral vector-based gene therapy that delivers the human interferon alfa-2b gene to the bladder urothelium.[1] The Phase 3 Study CS-003 demonstrated its efficacy and a manageable safety profile in patients with high-risk, BCG-unresponsive NMIBC with carcinoma in situ (CIS) with or without papillary tumors.[2][3][4] This guide compares the clinical outcomes of nadofaragene firadenovec with two primary alternative treatments: the systemic immune checkpoint inhibitor pembrolizumab and intravesical combination chemotherapy with gemcitabine and docetaxel.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of nadofaragene firadenovec, pembrolizumab, and gemcitabine/docetaxel in the treatment of BCG-unresponsive NMIBC.

Table 1: Efficacy of Nadofaragene Firadenovec vs. Alternative Therapies

Efficacy EndpointNadofaragene Firadenovec (Study CS-003)[2][3][4]Pembrolizumab (KEYNOTE-057)[5][6][7]Gemcitabine + Docetaxel (Retrospective/Phase 2)[8][9][10]
Complete Response (CR) Rate at 3 Months 53.4% (in patients with CIS)40.6%~74-100% (in BCG-naïve and unresponsive patients)
CR Rate at 12 Months 24.3% (high-grade recurrence-free)19% (maintained CR)~51-88% (in BCG-naïve and unresponsive patients)
Median Duration of Response (DoR) 9.7 months16.2 months26 months (in a retrospective study of BCG-unresponsive patients)

Table 2: Safety Profile of Nadofaragene Firadenovec vs. Alternative Therapies

Adverse Event (AE) ProfileNadofaragene Firadenovec (Study CS-003)[2][3][4]Pembrolizumab (KEYNOTE-057)[5][6][7]Gemcitabine + Docetaxel[8][9][10]
Most Common AEs Instillation site discharge, fatigue, bladder spasm, micturition urgency, hematuriaFatigue, pruritus, diarrhea, rashHematuria, urinary frequency, urgency, fatigue
Grade 3-4 Treatment-Related AEs ~20% (hypertension most common at 2.5%)[11]12.7%~8% (urinary retention, UTI)
Discontinuation due to AEs 1.9%[11]10.6%Low, not explicitly stated in all studies

Experimental Protocols

This section outlines the general methodologies for key experiments that could be used to cross-validate the effects of a gene therapy agent like nadofaragene firadenovec in multiple bladder cancer cell lines.

Cell Culture and Maintenance

Human bladder cancer cell lines (e.g., T24, HT1376, UM-UC-3) are cultured in appropriate media (e.g., McCoy's 5A for T24, MEM for HT1376, DMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Adenoviral Vector Transduction

Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the adenoviral vector encoding interferon-alfa (rAd-IFNα) at various multiplicities of infection (MOI). To enhance transduction, the excipient Syn3 can be included in the medium. After a defined incubation period (e.g., 2-4 hours), the virus-containing medium is removed and replaced with fresh culture medium.

Cell Viability Assay (MTT Assay)
  • Seed bladder cancer cells in 96-well plates.

  • After 24 hours, treat the cells with varying concentrations of rAd-IFNα/Syn3 or control vectors.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat bladder cancer cells with rAd-IFNα/Syn3 or controls in 6-well plates.

  • After the treatment period, harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]

  • Analyze the stained cells by flow cytometry. The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified.[12]

Interferon-α (IFN-α) Secretion Assay (ELISA)
  • Culture bladder cancer cells in 24-well plates and transduce with rAd-IFNα/Syn3.

  • Collect the culture supernatant at various time points post-transduction (e.g., 24, 48, 72 hours).

  • Quantify the concentration of secreted human IFN-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of nadofaragene firadenovec and a typical experimental workflow for its cross-validation in cell lines.

Signaling_Pathway Signaling Pathway of Nadofaragene Firadenovec cluster_extracellular Extracellular cluster_cell Bladder Cancer Cell Nadofaragene_Firadenovec Nadofaragene Firadenovec (rAd-IFNα/Syn3) Transduction Adenoviral Transduction (enhanced by Syn3) Nadofaragene_Firadenovec->Transduction IFNa_Gene IFNα Gene Delivery to Nucleus Transduction->IFNa_Gene IFNa_Expression IFNα Protein Expression & Secretion IFNa_Gene->IFNa_Expression IFNa_Receptor IFNα Receptor (IFNAR) IFNa_Expression->IFNa_Receptor Autocrine/Paracrine Signaling JAK_STAT_Pathway JAK-STAT Pathway Activation IFNa_Receptor->JAK_STAT_Pathway ISG_Expression Interferon-Stimulated Gene (ISG) Expression JAK_STAT_Pathway->ISG_Expression Apoptosis Apoptosis ISG_Expression->Apoptosis Anti_proliferative Anti-proliferative Effects ISG_Expression->Anti_proliferative Immune_Modulation Immune Modulation (e.g., MHC-I upregulation) ISG_Expression->Immune_Modulation

Signaling Pathway of Nadofaragene Firadenovec

Experimental_Workflow Experimental Workflow for Cross-Validation cluster_setup Experimental Setup cluster_treatment Treatment and Assays cluster_analysis Data Analysis Cell_Line_Selection Select Multiple Bladder Cancer Cell Lines Cell_Seeding Seed Cells Cell_Line_Selection->Cell_Seeding Vector_Preparation Prepare rAd-IFNα/Syn3 and Control Vectors Transduction Transduce Cells with Varying MOIs Vector_Preparation->Transduction Cell_Seeding->Transduction Incubation Incubate for Defined Timepoints Transduction->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay IFN_Secretion_Assay IFNα Secretion Assay (ELISA) Incubation->IFN_Secretion_Assay Data_Collection Collect and Quantify Data Viability_Assay->Data_Collection Apoptosis_Assay->Data_Collection IFN_Secretion_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Cross_Validation Cross-validate Effects Across Cell Lines Statistical_Analysis->Cross_Validation

Experimental Workflow for Cross-Validation

References

Head-to-Head Comparison of Nadofaragene Firadenovec (CS-003) with Standard Treatments for BCG-Unresponsive Non-Muscle Invasive Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nadofaragene firadenovec-vncg (Adstiladrin), a novel gene therapy, with standard treatments for adult patients with high-risk Bacillus Calmette-Guérin (BCG)-unresponsive non-muscle invasive bladder cancer (NMIBC) with carcinoma in situ (CIS), with or without papillary tumors.

Overview of Treatment Landscape

The management of BCG-unresponsive NMIBC presents a clinical challenge, with the primary goal of preventing progression to muscle-invasive disease while preserving the bladder.[1][2][3][4] Standard treatment options have historically included radical cystectomy, a definitive but life-altering surgery, and intravesical chemotherapy with agents like valrubicin.[1][4] The recent approval of the immune checkpoint inhibitor pembrolizumab and the gene therapy nadofaragene firadenovec has expanded the therapeutic arsenal for bladder preservation.[3]

Mechanism of Action

Nadofaragene firadenovec is a non-replicating adenoviral vector-based gene therapy.[5][6][7] It is designed to deliver a copy of the human interferon alfa-2b gene to the cells of the bladder wall.[5][6][7] This leads to the local production of interferon alfa-2b protein, which has demonstrated antitumor effects through immunostimulatory, antiangiogenic, and apoptotic pathways.[5][7]

MOA cluster_bladder Bladder Urothelium cluster_response Antitumor Effects Nadofaragene Nadofaragene Firadenovec (Adenoviral Vector) Urothelial_Cell Urothelial Cell Nadofaragene->Urothelial_Cell Transduction IFNa2b_Gene IFNα2b Gene Urothelial_Cell->IFNa2b_Gene Gene Delivery IFNa2b_Protein IFNα2b Protein (secreted) IFNa2b_Gene->IFNa2b_Protein Transcription & Translation Immune_Stim Immune Stimulation (NK cells, T cells) IFNa2b_Protein->Immune_Stim Antiangiogenesis Antiangiogenesis IFNa2b_Protein->Antiangiogenesis Apoptosis Apoptosis of Tumor Cells IFNa2b_Protein->Apoptosis

Mechanism of Action of Nadofaragene Firadenovec.

Efficacy Comparison

The following table summarizes the key efficacy outcomes for nadofaragene firadenovec and its primary comparators.

TreatmentStudyPatient PopulationComplete Response (CR) Rate at 3 MonthsDuration of Response (DoR)
Nadofaragene Firadenovec CS-003BCG-unresponsive NMIBC with CIS ± Ta/T153.4%[5]Median DoR: 9.7 months. 45.5% of responders maintained CR at 12 months.[3][5]
Pembrolizumab KEYNOTE-057BCG-unresponsive NMIBC with CIS ± papillary tumors41%[3]Median DoR: 16.2 months. 46% of responders maintained CR for ≥12 months.[3]
Valrubicin Pivotal TrialBCG-refractory CIS~21% at 6 monthsData on long-term durability is limited.
Radical Cystectomy Various Surgical SeriesHigh-risk NMIBCN/A (Surgical removal of the bladder)High rates of long-term disease-free survival for localized disease.

Safety and Tolerability

TreatmentCommon Adverse EventsSerious Adverse Events
Nadofaragene Firadenovec Instillation site discharge, fatigue, bladder spasm, micturition urgency, hematuria.[5]Generally well-tolerated with few treatment discontinuations due to adverse events.[5]
Pembrolizumab Fatigue, diarrhea, rash, pruritus, hypothyroidism.[8]Immune-mediated adverse events (e.g., pneumonitis, colitis, hepatitis, endocrinopathies).[9]
Valrubicin Urinary frequency, dysuria, urinary urgency.[10]Bladder spasm, hematuria. Myelosuppression is a risk with systemic absorption.[11]
Radical Cystectomy Postoperative infection, ileus, urinary diversion complications, sexual dysfunction.Significant perioperative morbidity and mortality risk.[1]

Experimental Protocols

A generalized treatment workflow for a patient with BCG-unresponsive NMIBC is depicted below.

Workflow Diagnosis High-Risk NMIBC BCG_Therapy Intravesical BCG Therapy Diagnosis->BCG_Therapy BCG_Unresponsive BCG-Unresponsive Disease BCG_Therapy->BCG_Unresponsive Treatment_Decision Treatment Decision BCG_Unresponsive->Treatment_Decision Nadofaragene Nadofaragene Firadenovec Treatment_Decision->Nadofaragene Bladder Preservation (Gene Therapy) Pembrolizumab Pembrolizumab Treatment_Decision->Pembrolizumab Bladder Preservation (Immunotherapy) Valrubicin Valrubicin Treatment_Decision->Valrubicin Bladder Preservation (Chemotherapy) Cystectomy Radical Cystectomy Treatment_Decision->Cystectomy Surgical Intervention Follow_Up Follow-up: Cystoscopy, Cytology, Biopsy Nadofaragene->Follow_Up Pembrolizumab->Follow_Up Valrubicin->Follow_Up Cystectomy->Follow_Up

Treatment workflow for BCG-unresponsive NMIBC.
Nadofaragene Firadenovec (Adstiladrin)

  • Dosage and Administration: 75 mL of a 3 x 10¹¹ viral particles (vp)/mL suspension is instilled into the bladder via a urinary catheter.[12][13]

  • Treatment Schedule: The instillation is administered once every three months.[12][13] Premedication with an anticholinergic is recommended.[12] The solution should be retained in the bladder for one hour.[13]

  • Monitoring: Patients are monitored for disease recurrence with cystoscopy, urine cytology, and biopsies as clinically indicated.

Pembrolizumab (Keytruda)
  • Dosage and Administration: Administered as an intravenous infusion. The recommended dose is 200 mg every 3 weeks or 400 mg every 6 weeks.[14]

  • Treatment Schedule: Treatment continues for up to 24 months or until disease progression or unacceptable toxicity.[14]

  • Monitoring: Patients are monitored for tumor response and for immune-mediated adverse reactions.

Valrubicin (Valstar)
  • Dosage and Administration: A dose of 800 mg is administered intravesically once a week for six weeks.[15][16][17] The drug should be retained in the bladder for two hours.[17]

  • Treatment Schedule: A six-week induction course is the standard regimen.

  • Monitoring: Regular cystoscopy, cytology, and biopsies are performed to assess for recurrence or progression.[17]

Radical Cystectomy
  • Procedure: This is a major surgical procedure involving the removal of the bladder, prostate, and seminal vesicles in men, and the bladder, uterus, ovaries, and a portion of the vagina in women.[8] A urinary diversion is created, such as an ileal conduit or a neobladder.[4][8][18]

  • Preoperative and Postoperative Care: Involves extensive patient counseling, bowel preparation, and a significant recovery period.[19]

  • Monitoring: Long-term follow-up is required to monitor for cancer recurrence and manage complications related to the urinary diversion.

Conclusion

Nadofaragene firadenovec offers a novel, bladder-preserving treatment option for patients with BCG-unresponsive NMIBC, demonstrating a favorable efficacy and safety profile.[5] Its quarterly dosing schedule may offer a convenience advantage over more frequent intravesical or intravenous therapies.[4] The choice of therapy following BCG failure requires careful consideration of patient-specific factors, including the risk of progression, comorbidities, and patient preference for bladder preservation versus the definitive nature of radical cystectomy.[1][4] Head-to-head clinical trials are needed to more definitively compare the long-term outcomes of these emerging therapies.

References

A Comparative Analysis of CS-003 Free Base: A Triple Tachykinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and experimental comparison of CS-003 Free base, a potent triple tachykinin receptor antagonist, with other selective and dual neurokinin receptor antagonists. The information presented is intended to assist researchers in evaluating the pharmacological profile of CS-003 and its potential applications in therapeutic areas such as respiratory diseases.

Executive Summary

This compound is a triple tachykinin receptor antagonist demonstrating high affinity for human neurokinin (NK) NK1, NK2, and NK3 receptors. Experimental data, both in vitro and in vivo, suggest its potential efficacy in mitigating neurokinin-mediated pathologies, particularly in respiratory disorders. This document summarizes the available quantitative data for CS-003 and compares it with established neurokinin receptor antagonists, providing detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Comparative Data Analysis

The pharmacological profile of this compound is characterized by its potent and balanced antagonism of all three tachykinin receptors. The following tables summarize the key quantitative data for CS-003 and a selection of comparator compounds.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
CompoundTarget(s)Receptor SpeciesBinding Affinity (Ki, nM)Functional Antagonism (pA2)
This compound NK1/NK2/NK3 Human 2.3 (NK1), 0.54 (NK2), 0.74 (NK3) 8.7 (NK1), 9.4 (NK2), 9.5 (NK3)
FK 888NK1Human0.69[1]-
SR 48968 (Saredutant)NK2Human--
SB 222200NK3Human4.4[2]-
Nepadutant (MEN 11420)NK2Human2.5[3]-
DNK333NK1/NK2HumanpKi: 7.9 (NK1), 8.02 (NK2)[4]-

Note: A lower Ki value indicates higher binding affinity. A higher pA2 value indicates greater antagonist potency. Data for comparators are sourced from various publications and may not be from direct head-to-head studies.

Table 2: In Vivo Efficacy in Guinea Pig Models
CompoundModelEndpointEfficacy (ID50, mg/kg, i.v.)
This compound Substance P-induced tracheal vascular hyperpermeabilityInhibition of hyperpermeability0.13
This compound Neurokinin A-induced bronchoconstrictionInhibition of bronchoconstriction0.040
This compound Neurokinin B-induced bronchoconstrictionInhibition of bronchoconstriction0.063
FK 888Substance P-induced airway constrictionInhibition of constrictionEffective upon i.v. and oral administration[1]
Table 3: Clinical Efficacy in Asthma Patients (Neurokinin A-induced Bronchoconstriction)
CompoundDosingKey Finding
This compound 200 mg single oral doseSignificant protection against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.
SR 48968 (Saredutant)100 mg oralSignificant but small inhibition of NKA-induced bronchoconstriction.[5]
Nepadutant (MEN 11420)-Caused a small, but significant inhibition of NKA-induced bronchoconstriction.
DNK333100 mg single oral doseProtected against NKA-induced bronchoconstriction.[6][7]

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human neurokinin receptor of interest (NK1, NK2, or NK3).

  • Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled ligand specific to the receptor subtype (e.g., [³H]-Substance P for NK1), and varying concentrations of the unlabeled test compound (e.g., CS-003).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[8][9][10]

Inositol Phosphate (IP) Formation Assay

This functional assay measures the antagonist activity of a compound by quantifying its ability to inhibit agonist-induced intracellular signaling.

  • Cell Culture: Cells expressing the target neurokinin receptor are cultured and labeled with [³H]-myo-inositol, a precursor for inositol phosphates.

  • Stimulation: The cells are pre-incubated with the antagonist (e.g., CS-003) at various concentrations, followed by stimulation with a specific neurokinin agonist (e.g., Substance P for NK1).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

  • Quantification: The amount of newly synthesized [³H]-inositol phosphates is quantified using anion-exchange chromatography or other suitable methods.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP formation is used to calculate its potency, often expressed as a pA2 value.[11][12][13]

Guinea Pig Model of Neurokinin-Induced Bronchoconstriction

This in vivo model assesses the efficacy of a compound in preventing airway narrowing induced by neurokinins.

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance is continuously monitored.

  • Drug Administration: The test antagonist (e.g., CS-003) is administered, typically intravenously, at various doses.

  • Challenge: After a set period, a neurokinin agonist (e.g., Neurokinin A) is administered intravenously or via aerosol to induce bronchoconstriction.

  • Measurement: The increase in airway resistance is measured and compared to the response in vehicle-treated control animals.

  • Data Analysis: The dose of the antagonist that causes a 50% inhibition of the bronchoconstrictor response (ID50) is calculated.[14][15][16]

Visualizations

Tachykinin/Neurokinin Signaling Pathway

Tachykinin_Signaling cluster_ligands Tachykinin Ligands cluster_receptors Neurokinin Receptors (GPCRs) cluster_signaling Intracellular Signaling cluster_effects Physiological Effects cluster_antagonist Point of Intervention SP Substance P NK1R NK1R SP->NK1R High Affinity NK2R NK2R SP->NK2R NKA Neurokinin A NKA->NK1R NKA->NK2R High Affinity NKB Neurokinin B NK3R NK3R NKB->NK3R High Affinity Gq Gq Protein Activation NK1R->Gq NK2R->Gq NK3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction Vasodilation Vasodilation Ca_release->Vasodilation Inflammation Neurogenic Inflammation PKC->Inflammation CS003 CS-003 CS003->NK1R Antagonist CS003->NK2R Antagonist CS003->NK3R Antagonist

Caption: Tachykinin signaling pathway and the antagonistic action of CS-003.

Experimental Workflow for In Vivo Bronchoconstriction Assay

InVivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups cluster_challenge Bronchoconstriction Challenge cluster_analysis Data Analysis A1 Anesthetize Guinea Pig A2 Mechanical Ventilation A1->A2 A3 Monitor Airway Resistance A2->A3 B1 Administer Vehicle (Control) A3->B1 B2 Administer CS-003 (i.v.) (Dose-ranging) A3->B2 C1 Administer Neurokinin A (i.v. or aerosol) B1->C1 B2->C1 D1 Measure Peak Airway Resistance C1->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Determine ID50 Value D2->D3

Caption: Workflow for assessing in vivo efficacy of CS-003.

References

Independent Verification of CS-003 Free Base's Triple Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CS-003 Free base, a reported triple antagonist of neurokinin receptors, with other relevant neurokinin receptor antagonists. The information is compiled from publicly available data to aid in the independent assessment of its performance.

Introduction to this compound

This compound is a small molecule that has been characterized as a triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Its proposed mechanism of action involves the inhibition of inositol phosphate formation induced by the activation of these receptors.[1] Such triple antagonism suggests potential therapeutic applications in conditions where all three neurokinin pathways are implicated. However, a critical evaluation of its performance in comparison to other established antagonists is essential for the research and drug development community. To date, independent verification of its triple antagonism in peer-reviewed literature is limited, with much of the available data originating from the initial developers and commercial suppliers.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound and other selected neurokinin receptor antagonists for the NK1, NK2, and NK3 receptors. This allows for a quantitative comparison of their potency and selectivity. It is important to note that many alternative compounds have been developed for selectivity towards a single receptor subtype, which is reflected in the available data.

CompoundNK1 Ki (nM)NK2 Ki (nM)NK3 Ki (nM)Predominant Selectivity
This compound 2.3 [1]0.54 [1]0.74 [1]Triple Antagonist
Talnetant (SB-223412)No Affinity[2]>1401.4[2]NK3
Osanetant (SR-142801)>1000>10000.8[3]NK3
Aprepitant0.1-0.2>1000>1000NK1
FezolinetantData not availableData not availableSelective NK3 antagonist[4][5]NK3
ElinzanetantAntagonist activityData not availableAntagonist activityNK1/NK3

Experimental Protocols

The determination of a compound's affinity for and functional antagonism of neurokinin receptors involves standardized experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for Determining Ki

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50) and to subsequently calculate the inhibition constant (Ki).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

  • A specific radioligand for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-SR-142801 for NK3).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of a known non-labeled ligand).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Inositol Monophosphate (IP1) Accumulation Assay for Functional Antagonism

This functional assay is used to measure the ability of a compound to inhibit the intracellular signaling cascade initiated by receptor activation, specifically for Gq-coupled receptors like the neurokinin receptors.

Objective: To determine the potency of an antagonist in inhibiting the agonist-induced accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation.

Materials:

  • Whole cells expressing the target neurokinin receptor.

  • A known agonist for the specific neurokinin receptor.

  • Test antagonist compound (e.g., this compound) at various concentrations.

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[1]

  • IP1 detection kit (e.g., HTRF-based assay).

Procedure:

  • Cell Culture: Plate the cells in a suitable microplate format and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the antagonist compound for a specified period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to the wells to stimulate the receptors.

  • Cell Lysis and IP1 Detection: After the stimulation period, lyse the cells and measure the accumulated IP1 levels according to the manufacturer's instructions for the detection kit.

  • Data Analysis: Plot the IP1 concentration against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced IP1 accumulation.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_pathway Neurokinin Receptor Signaling Pathway NK_Ligand Neurokinin Ligand (Substance P, NKA, NKB) NKR Neurokinin Receptor (NK1, NK2, or NK3) NK_Ligand->NKR Activates Gq Gq Protein NKR->Gq Activates CS003 This compound CS003->NKR Antagonizes PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 Inositol Monophosphate (IP1) IP3->IP1 Metabolized to

Caption: Neurokinin receptor signaling pathway and the antagonistic action of this compound.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Filter to Separate Bound & Free Ligand B->C D Measure Radioactivity of Bound Ligand C->D E Calculate IC50 & Ki D->E

Caption: Experimental workflow for a radioligand binding assay to determine binding affinity.

Conclusion

This compound is presented as a triple neurokinin receptor antagonist with high affinity for NK1, NK2, and NK3 receptors. The comparative data presented in this guide, based on available literature, positions CS-003 as a compound with a unique, non-selective profile. However, for a comprehensive and independent verification of its triple antagonism, further studies are warranted. Specifically, head-to-head comparative studies published in independent, peer-reviewed journals, utilizing standardized binding and functional assays against a panel of selective and dual antagonists, would be invaluable. Researchers are encouraged to critically evaluate the existing data and consider conducting independent validation experiments to confirm the triple antagonistic profile of this compound.

References

Benchmarking CS-003 Free Base: A Comparative Guide for Tachykinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research compound CS-003 Free base against other notable tachykinin receptor antagonists. The information presented is curated to assist researchers in making informed decisions for their experimental designs by providing a synthesis of available preclinical data.

Introduction to this compound

This compound is a potent, triple tachykinin receptor antagonist, exhibiting high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1] As a non-peptide antagonist, it represents a valuable tool for investigating the physiological and pathological roles of tachykinins, with potential therapeutic implications in areas such as respiratory diseases.[1] Tachykinins, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides involved in a wide array of biological processes, including inflammation, pain transmission, and smooth muscle contraction. Their actions are mediated through the three G-protein coupled receptors: NK1, NK2, and NK3.

In Vitro and In Vivo Profile of this compound

This compound has been characterized in several preclinical models, demonstrating its potent and broad-spectrum tachykinin antagonism.

In Vitro Activity

In vitro studies have established the high binding affinity of this compound for all three human tachykinin receptors. Functional assays have further confirmed its antagonist activity by measuring the inhibition of agonist-induced intracellular signaling.

ReceptorParameterValue (nM)
Human NK1Ki2.3
Human NK2Ki0.54
Human NK3Ki0.74
Table 1: In Vitro Binding Affinities (Ki) of this compound for Human Tachykinin Receptors.
ReceptorParameterValue (µM)
NK1pA28.7
NK2pA29.4
NK3pA29.5
Table 2: In Vitro Functional Antagonist Potency (pA2) of this compound.
In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in blocking tachykinin-mediated physiological responses in animal models.

ModelAgonistEndpointID50 (mg/kg, i.v.)
Guinea PigSubstance PTracheal Vascular Hyperpermeability0.13
Guinea PigNeurokinin ABronchoconstriction0.040
Guinea PigNeurokinin BBronchoconstriction0.063
Table 3: In Vivo Efficacy (ID50) of this compound in Guinea Pig Models.

Comparative Analysis with Other Tachykinin Receptor Antagonists

This section provides a comparative overview of this compound with other well-characterized tachykinin receptor antagonists. It is important to note that the data presented below are compiled from various sources and do not represent head-to-head comparisons in the same study. Variations in experimental conditions can influence the results.

NK1 Receptor Antagonists
CompoundReceptor SelectivityKey In Vitro DataKey In Vivo/Clinical Data
This compound NK1/NK2/NK3Ki (hNK1): 2.3 nMID50 (SP-induced tracheal hyperpermeability): 0.13 mg/kg (i.v.)
Aprepitant NK1Ki (hNK1): 0.1-0.2 nMClinically approved for chemotherapy-induced nausea and vomiting (CINV).[2][3]
Casopitant NK1Ki (hNK1): ~0.2 nMShowed efficacy in Phase III trials for CINV but development was discontinued.[4][5][6]

Table 4: Comparison of this compound with selected NK1 Receptor Antagonists.

NK2 Receptor Antagonists
CompoundReceptor SelectivityKey In Vitro DataKey In Vivo/Clinical Data
This compound NK1/NK2/NK3Ki (hNK2): 0.54 nMID50 (NKA-induced bronchoconstriction): 0.040 mg/kg (i.v.)
Saredutant (SR48968) NK2Ki (hNK2): ~0.5-1 nMInvestigated for anxiety and depression; showed antidepressant-like effects in animal models.[7]

Table 5: Comparison of this compound with a selected NK2 Receptor Antagonist.

NK3 Receptor Antagonists
CompoundReceptor SelectivityKey In Vitro DataKey In Vivo/Clinical Data
This compound NK1/NK2/NK3Ki (hNK3): 0.74 nMID50 (NKB-induced bronchoconstriction): 0.063 mg/kg (i.v.)
Talnetant (SB223412) NK3Ki (hNK3): ~1.5-3 nMInvestigated for schizophrenia and irritable bowel syndrome; clinical trials were discontinued due to poor pharmacokinetics.[8]
Osanetant (SR142801) NK3Ki (hNK3): ~0.4-1.2 nMInvestigated for schizophrenia; development was discontinued.[9]

Table 6: Comparison of this compound with selected NK3 Receptor Antagonists.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the tachykinin signaling pathway and a general workflow for evaluating receptor antagonists.

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action Tachykinin Tachykinin (SP, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response CS003 This compound CS003->Receptor Blocks

Figure 1: Tachykinin Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Compilation Data Compilation and Table Generation Binding_Assay->Data_Compilation Functional_Assay Functional Assay (e.g., Inositol Phosphate Accumulation) (Determine pA2 or IC50) Functional_Assay->Data_Compilation Animal_Model Animal Model Selection (e.g., Guinea Pig, Ferret) Efficacy_Study Efficacy Study (e.g., Bronchoconstriction, Emesis) (Determine ID50 or % inhibition) Animal_Model->Efficacy_Study Efficacy_Study->Data_Compilation Comparative_Analysis Comparative Analysis of Potency and Efficacy Data_Compilation->Comparative_Analysis start Start: Compound Selection (CS-003 & Comparators) start->Binding_Assay start->Functional_Assay start->Animal_Model

Figure 2: General experimental workflow for benchmarking tachykinin receptor antagonists.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of tachykinin receptor antagonists. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound for a specific tachykinin receptor.

Materials:

  • Cell membranes expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-SR142801 for NK3).

  • Test compound (this compound or comparator).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay (for functional antagonism)

Objective: To measure the ability of a test compound to inhibit agonist-induced Gq-protein signaling, a common pathway for tachykinin receptors.

Materials:

  • Cells stably expressing the tachykinin receptor of interest.

  • Cell culture medium.

  • Agonist for the specific receptor (e.g., Substance P for NK1).

  • Test compound (this compound or comparator).

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).

  • Commercially available IP-One HTRF assay kit.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

  • Add the agonist to stimulate the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.

  • Incubate at room temperature for 1 hour.

  • Read the plate on an HTRF-compatible reader.

  • Generate a concentration-response curve for the antagonist in the presence of a fixed concentration of agonist.

  • Calculate the pA2 value or IC50 value to quantify the antagonist potency.

Guinea Pig Bronchoconstriction Model (for in vivo efficacy)

Objective: To evaluate the ability of a test compound to inhibit bronchoconstriction induced by a tachykinin agonist in vivo.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., urethane).

  • Tachykinin agonist (e.g., NKA).

  • Test compound (this compound or comparator).

  • Ventilator and equipment for measuring airway resistance and lung compliance.

Procedure:

  • Anesthetize the guinea pig and cannulate the trachea for artificial ventilation.

  • Insert a catheter into the jugular vein for intravenous administration of compounds.

  • Measure baseline pulmonary resistance and dynamic lung compliance.

  • Administer the test compound or vehicle intravenously.

  • After a short pre-treatment period, administer the tachykinin agonist intravenously to induce bronchoconstriction.

  • Continuously monitor and record the changes in pulmonary resistance and lung compliance.

  • Determine the dose of the test compound that causes a 50% inhibition of the agonist-induced bronchoconstrictor response (ID50).

Conclusion

This compound is a potent triple tachykinin receptor antagonist with high affinity for NK1, NK2, and NK3 receptors. The compiled data suggests that its potency is comparable to other well-studied single-receptor antagonists. Its unique profile as a triple antagonist makes it a valuable research tool for studies where the simultaneous blockade of all three tachykinin receptors is desired. The experimental protocols and comparative data provided in this guide are intended to serve as a resource for researchers designing and interpreting studies involving tachykinin receptor modulation. Direct comparative studies are encouraged to further delineate the relative pharmacological profiles of these compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for any chemical, including one designated as "CS-003 Free base," are dictated by its unique physical, chemical, and toxicological properties. This information is detailed in the chemical's Safety Data Sheet (SDS). The following guide provides essential, general procedures for the safe disposal of laboratory chemical waste. It is imperative to locate and consult the specific SDS for "this compound" before handling or disposing of the substance.

Essential Safety and Logistical Information

Proper disposal of laboratory chemicals is crucial for the safety of personnel and the protection of the environment. The primary source of information for handling and disposal is the Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS).[1][2][3] The SDS provides comprehensive details on a chemical's properties, hazards, and the necessary safety precautions.[1][4]

**Step-by-Step General Disposal Protocol

  • Identification and Classification:

    • Clearly identify the chemical waste. All waste containers must be accurately labeled with their contents.[5][6]

    • Consult the SDS to determine if the waste is hazardous.[7][8] Hazardous waste is regulated and requires special disposal procedures.[7]

  • Segregation of Waste:

    • Never mix different types of chemical waste unless explicitly instructed to do so by established protocols.

    • Segregate waste into compatible categories to prevent dangerous reactions.[7][9] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic substances.[9]

  • Container Selection and Management:

    • Use appropriate, compatible containers for waste collection. The original container is often a good choice if it is in good condition.[9]

    • Ensure containers have secure, leak-proof lids and are kept closed except when adding waste.[5][6]

    • Label waste containers clearly with "Hazardous Waste" and the specific contents.[6]

    • Store waste containers in a designated, well-ventilated satellite accumulation area near the point of generation.[7]

  • Disposal of Liquid Waste:

    • Aqueous solutions of non-hazardous, water-soluble chemicals may be permissible for drain disposal in small quantities with copious amounts of water, provided the pH is neutral (typically between 5.5 and 10.5) and it does not violate local regulations.[10][11]

    • Never dispose of volatile organic compounds, flammable liquids, or water-immiscible substances down the drain.[7][12]

    • Collect hazardous liquid waste in designated, properly labeled containers for pickup by a certified hazardous waste disposal service.

  • Disposal of Solid Waste:

    • Non-hazardous solid waste, such as gloves and absorbent paper contaminated with non-hazardous materials, can typically be disposed of in the regular laboratory trash.[5]

    • Dispose of solid reagent chemicals in their original containers with a hazardous waste tag.[5]

    • Sharps and other items that could puncture a waste bag require a specific, puncture-resistant container.[5]

  • Empty Container Disposal:

    • A container is generally considered "empty" if all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.

    • Empty containers of acutely hazardous chemicals must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[6][13]

    • For other chemicals, triple-rinsing with water or a suitable solvent may allow the container to be disposed of as non-hazardous waste.[6][7] Always deface the original label before disposal.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of hazardous waste.[4]

Quantitative Data for "this compound"

The following table should be populated with data from the specific Safety Data Sheet for "this compound."

PropertyValueSource (SDS Section)
pH (e.g., 8.5 at 10 g/L)Section 9
Solubility (e.g., Soluble in water, ethanol)Section 9
Boiling Point (e.g., >200 °C)Section 9
Flash Point (e.g., Not applicable)Section 9
Acute Toxicity (Oral) (e.g., LD50 Rat: >2000 mg/kg)Section 11
Aquatic Toxicity (e.g., LC50 Fish: >100 mg/L, 96h)Section 12
GHS Hazard Statements (e.g., H302, H315, H319, H335)Section 2

Experimental Protocols

Detailed experimental protocols involving "this compound" should be designed with information from its SDS, particularly regarding personal protective equipment (PPE), handling, storage, and emergency procedures in case of a spill or exposure.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation and Identification cluster_1 Hazard Assessment cluster_2 Non-Hazardous Disposal cluster_3 Hazardous Waste Management GenerateWaste Generate Chemical Waste IdentifyWaste Identify Waste and Consult SDS GenerateWaste->IdentifyWaste IsHazardous Is the waste hazardous? IdentifyWaste->IsHazardous NonHazardousDisposal Dispose in Regular Trash or Drain (per institutional policy) IsHazardous->NonHazardousDisposal No SegregateWaste Segregate into Compatible Categories IsHazardous->SegregateWaste Yes LabelContainer Use Labeled, Compatible Waste Container SegregateWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste ArrangePickup Arrange for EHS Waste Pickup StoreWaste->ArrangePickup

A flowchart illustrating the decision-making process for laboratory chemical waste disposal.

References

Personal protective equipment for handling CS-003 Free base

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Precautions for Handling CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE) for this compound

The following provides critical safety and logistical information for the proper handling and disposal of this compound, a substance identified as [(2-chlorophenyl)methylene]malononitrile. Adherence to these guidelines is essential to ensure personal safety and mitigate risks in the laboratory environment.

This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled, harmful in contact with skin, and causes serious skin and eye irritation.[1] Furthermore, it may lead to allergy or asthma symptoms or breathing difficulties if inhaled and can cause an allergic skin reaction.[1] Due to these health hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment

A comprehensive approach to personal safety when handling this compound includes respiratory, eye, hand, and body protection. The following table summarizes the required PPE.

Protection Type Specific PPE Requirement Reasoning
Respiratory Protection A self-contained breathing apparatus (SCBA) or a respiratory protective device effective against fumes, dust, and aerosols should be used.[1][2]CS-003 is toxic if inhaled and can cause respiratory irritation and sensitization.[1]
Eye Protection Chemical safety goggles or a face shield are necessary.To prevent serious eye irritation from contact with the substance.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.The substance is harmful in contact with skin and can cause skin irritation and allergic reactions.[1]
Body Protection A lab coat, protective clothing, or a fully protective suit is required.[3]To prevent skin contact and contamination of personal clothing.
Operational Plan: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Gown/Suit: Put on the protective gown or suit.

  • Respiratory Protection: Fit the respirator or SCBA. Ensure a proper seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown.

Doffing Sequence:

  • Gloves: Remove gloves first, turning them inside out as you remove them to contain contaminants.

  • Gown/Suit: Remove the protective gown or suit by rolling it down and away from the body.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator or SCBA.

  • Hand Hygiene: Wash your hands again thoroughly.

Disposal Plan

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Collection: Place all used disposable PPE in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the container and its contents through an approved waste disposal plant or in accordance with local, state, and federal regulations. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2]

Visualizing the Safety Workflow

To further clarify the procedural steps for ensuring safety when working with this compound, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_preparation Preparation Phase cluster_operation Operational Phase cluster_disposal Disposal Phase Assess Task Assess Handling Task Identify Hazards Identify Hazards (Toxicity, Irritation, Sensitization) Assess Task->Identify Hazards Select PPE Select Appropriate PPE Identify Hazards->Select PPE Don PPE Don PPE (Correct Sequence) Select PPE->Don PPE Handle CS-003 Handle this compound Don PPE->Handle CS-003 Doff PPE Doff PPE (Correct Sequence) Handle CS-003->Doff PPE Segregate Waste Segregate Contaminated PPE Doff PPE->Segregate Waste Dispose Safely Dispose as Hazardous Waste Segregate Waste->Dispose Safely Emergency_Response_Plan cluster_actions Immediate Actions cluster_first_aid First Aid Procedures Exposure Event Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) Remove from Area Remove from Contaminated Area Exposure Event->Remove from Area Administer First Aid Administer First Aid Remove from Area->Administer First Aid Seek Medical Attention Seek Immediate Medical Attention Administer First Aid->Seek Medical Attention Inhalation Inhalation: Move to fresh air. Provide oxygen if breathing is difficult. Administer First Aid->Inhalation Skin Contact Skin Contact: Immediately remove contaminated clothing. Rinse skin with water. Administer First Aid->Skin Contact Eye Contact Eye Contact: Rinse eyes with plenty of water. Remove contact lenses. Administer First Aid->Eye Contact Ingestion Ingestion: Give water to drink. Do not induce vomiting. Administer First Aid->Ingestion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CS-003 Free base
Reactant of Route 2
CS-003 Free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。